molecular formula C9H8N4O B2552662 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2198051-99-7

6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B2552662
CAS-Nummer: 2198051-99-7
Molekulargewicht: 188.19
InChI-Schlüssel: CDNANKCWATTZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly for investigating new therapeutic agents for neurological disorders and cancer. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in drug discovery, known for its diverse biological activities . Research on closely related 6-alkoxy-substituted analogs has demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests in animal models, suggesting a potential mechanism of action linked to the central nervous system . Furthermore, structurally similar 3,6-diaryl-triazolopyridazines have been designed and synthesized as antitubulin agents, effectively inhibiting tubulin polymerization and exhibiting potent antiproliferative activity against various human cancer cell lines by arresting the cell cycle at the G2/M phase . This compound is presented to the research community as a key intermediate for exploring these and other biological pathways. Researchers can utilize this compound to develop novel pharmacophores and study receptor-ligand interactions . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

6-but-2-ynoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-2-3-6-14-9-5-4-8-11-10-7-13(8)12-9/h4-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNANKCWATTZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NN2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of the novel heterocyclic compound, 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine. The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged core in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2][4] The introduction of an alkynyl moiety, such as the but-2-yn-1-yloxy group, offers a valuable handle for further chemical modification via click chemistry or other alkyne-specific reactions, making this a molecule of significant interest for drug discovery and development programs. This document details a logical, field-proven workflow encompassing synthesis, purification, and multi-technique spectroscopic analysis. It is designed to serve as a practical guide for researchers, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust elucidation process.

Introduction: The Rationale for a Multi-Faceted Approach

The unequivocal determination of a chemical structure is the bedrock of all subsequent research and development. In the case of novel, polyfunctional heterocyclic systems like 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine, a single analytical technique is insufficient. An integrated approach, leveraging the strengths of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, is essential. This guide will walk through the synthesis of the target compound from a key intermediate, 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine[5][6], and the subsequent application of a suite of analytical methods to confirm its covalent structure and connectivity.

Synthetic Strategy: Building the Target Molecule

The most logical and efficient synthesis of the target compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, further activated by the fused triazole, makes the 6-position susceptible to displacement of a good leaving group, such as a chloride ion, by an alkoxide.

Synthesis Workflow Diagram

Synthetic_Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinopyridazine A->B Hydrazine hydrate, Reflux C 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine B->C Formic acid, Reflux G 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine C->G F, DMF, Heat D But-2-yn-1-ol F Sodium but-2-yn-1-oxide D->F NaH, THF, 0 °C to RT E Sodium Hydride (NaH) E->F

Caption: Synthetic pathway to the target compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This two-step procedure is adapted from established literature methods.[1][2]

  • Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine.

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable alcohol (e.g., tert-butanol), add hydrazine hydrate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum. The identity of this intermediate can be confirmed by basic NMR and mass spectrometry.

  • Step 2: Cyclization to 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

    • Suspend the 6-chloro-3-hydrazinopyridazine (1.0 eq) in formic acid (excess).

    • Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.

    • After cooling, pour the reaction mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the key intermediate, 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol 2.2.2: Synthesis of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine

  • Generation of the Alkoxide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add but-2-yn-1-ol (1.1 eq) dropwise. Causality: The strong base NaH deprotonates the alcohol to form the nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Nucleophilic Aromatic Substitution:

    • To the freshly prepared sodium but-2-yn-1-oxide solution, add a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in anhydrous dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates the cation and promotes the SNAr reaction.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Spectroscopic Analysis and Structure Confirmation

The purified compound is subjected to a battery of spectroscopic techniques to confirm its identity and structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of nitrogen-containing heterocyclic compounds.

  • Expected Result: The protonated molecule [M+H]⁺ should be observed. For C₉H₈N₄O, the expected exact mass is 189.0771. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of this value.

  • Fragmentation Analysis: The mass spectrum may also show characteristic fragment ions.[7][8][9] Common fragmentation patterns for related structures involve the loss of small molecules or cleavage of the ether linkage.

Table 1: Predicted HRMS Data

Ion SpeciesCalculated Exact Mass
[C₉H₈N₄O + H]⁺189.0771
[C₉H₈N₄O + Na]⁺211.0590
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Bands:

    • ~2250 cm⁻¹: A weak to medium intensity band characteristic of the C≡C triple bond stretch of the internal alkyne.

    • ~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic pyridazine and triazole rings.

    • ~2950-2850 cm⁻¹: C-H stretching from the methylene (-CH₂-) and methyl (-CH₃) groups.

    • ~1650-1450 cm⁻¹: A series of bands corresponding to C=N and C=C stretching within the heterocyclic rings.

    • ~1250-1050 cm⁻¹: A strong band corresponding to the C-O-C asymmetric stretch of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, including the precise connectivity of all atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.[10][11][12]

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.60s1HH-3The proton on the triazole ring is typically deshielded.
~7.95d, J ≈ 9.5 Hz1HH-7Pyridazine proton adjacent to the ring fusion, coupled to H-8.
~7.10d, J ≈ 9.5 Hz1HH-8Pyridazine proton coupled to H-7.
~5.20q, J ≈ 2.2 Hz2HO-CHMethylene protons adjacent to the oxygen and coupled to the methyl group across the alkyne.
~1.90t, J ≈ 2.2 Hz3HCHMethyl protons coupled to the methylene group across the alkyne.

3.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C-6Carbon bearing the electron-donating oxygen atom is significantly deshielded.
~145.0C-9aBridgehead carbon of the fused ring system.
~142.0C-3Carbon in the triazole ring.
~128.0C-7Pyridazine carbon.
~115.0C-8Pyridazine carbon.
~80.0C ≡C-CH₃Alkyne carbon.
~78.0O-CH₂-C ≡CAlkyne carbon.
~60.0O-C H₂Methylene carbon adjacent to oxygen.
~4.0C H₃Methyl carbon.

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

2D NMR experiments are crucial for assembling the fragments into the final structure.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key expected correlation would be between the H-7 and H-8 protons of the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of the protonated carbons in Table 3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away.

Key HMBC Correlations Diagram

The following diagram illustrates the critical HMBC correlations that would definitively prove the attachment of the but-2-yn-1-yloxy group to the C-6 position.

Caption: Key expected HMBC correlations for structure confirmation.

  • Crucial Correlation: The most definitive correlation is from the methylene protons (O-CH ₂) of the side chain to the C-6 carbon of the pyridazine ring. This ³J coupling unequivocally establishes the point of attachment.

  • Supporting Correlations: Correlations from H-7 to C-6 and C-9a, and from H-8 to C-9a, confirm the assignments within the heterocyclic core.

Conclusion

By following the described workflow—synthesis via nucleophilic aromatic substitution followed by comprehensive spectroscopic analysis—the structure of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine can be elucidated with a high degree of confidence. The congruence of data from HRMS, IR, ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a self-validating system, ensuring the scientific integrity of the structural assignment. This foundational knowledge is paramount for any further investigation into the chemical and biological properties of this promising new molecule.

References

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Sources

6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine and its Analogs

This guide provides a comprehensive overview of the biological activities associated with the 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine scaffold. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class. The information presented is a synthesis of current scientific literature, highlighting the diverse pharmacological effects and underlying mechanisms of action.

Introduction to the[1][2][3]Triazolo[4,3-b]pyridazine Core

The[1][2][3]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This "wonder nucleus" is recognized for its ability to serve as a versatile pharmacophore, leading to compounds with a wide array of biological activities.[4][5] The physicochemical properties of this rigid, planar ring system allow for specific interactions with various biological targets, making it a privileged structure in drug discovery.

The specific compound, 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine, features a but-2-yn-1-yloxy substituent at the 6-position. This alkyne-containing side chain can influence the molecule's solubility, metabolic stability, and binding affinity to target proteins, and may offer opportunities for further functionalization, for example, through click chemistry.

Anticancer Activity

A predominant area of investigation for[1][2][3]triazolo[4,3-b]pyridazine derivatives is in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established target in cancer therapy.[6][7] Its deregulation is implicated in numerous human cancers, promoting tumor growth, invasion, and metastasis.[6] The[1][2][3]triazolo[4,3-b]pyridazine scaffold has proven to be a highly effective core for the development of potent c-Met inhibitors.[3][6][8]

Both O-linked and N-linked triazolopyridazines have demonstrated nanomolar inhibition of c-Met kinase activity.[6] Notably, the O-linked derivatives, to which 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine belongs, have been shown to be potent inhibitors.[6] While specific data for the but-2-yn-1-yloxy derivative is not detailed in the reviewed literature, the general class of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazines has shown significant promise. For instance, related N-linked triazolopyridazines have exhibited favorable pharmacokinetics and potent inhibition of HGF-mediated c-Met phosphorylation in vivo.[6]

One study reported that compound 12e , a triazolo-pyridazine derivative, exhibited significant cytotoxicity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 1.06 ± 0.16, 1.23 ± 0.18, and 2.73 ± 0.33 μM, respectively.[3]

Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR activates STAT3 STAT3 Pathway cMet->STAT3 activates Triazolo_pyridazine 6-(But-2-yn-1-yloxy)- [1,2,4]triazolo[4,3-b]pyridazine (and analogs) Triazolo_pyridazine->cMet inhibits Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of triazolo-pyridazine derivatives.

Dual c-Met/Pim-1 Inhibition

Recent research has focused on developing dual inhibitors targeting multiple oncogenic pathways.[1][2][3]Triazolo[4,3-b]pyridazine derivatives have been synthesized as potent dual inhibitors of c-Met and Pim-1 kinases.[9][10] Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell cycle progression and apoptosis. A synthesized derivative, compound 4g , demonstrated potent inhibitory activity against both c-Met and Pim-1 with IC50 values of 0.163 ± 0.01 and 0.283 ± 0.01 μM, respectively.[9][10] This compound also induced cell cycle arrest at the S phase and promoted apoptosis in MCF-7 breast cancer cells.[10]

Antitubulin Activity

The triazolo[4,3-b]pyridazine scaffold has been utilized to design analogs of the natural antitubulin agent combretastatin A-4.[11] These compounds act by inhibiting tubulin polymerization, a critical process for cell division. A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines exhibited potent antiproliferative activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[11] For example, compound 4q displayed highly active antiproliferative activity against SGC-7901, A549, and HT-1080 cell lines with IC50 values of 0.014, 0.008, and 0.012 μM, respectively.[11]

Neurological and CNS Activity

Anticonvulsant Activity

A significant finding for the 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine series is their potent anticonvulsant activity.[1] In a study evaluating a series of these derivatives, compound 2r was identified as a highly active agent with low toxicity.[1] In the anti-maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures, compound 2r showed a median effective dose (ED50) of 17.3 mg/kg and a median toxic dose (TD50) of 380.3 mg/kg, resulting in a protective index (PI) of 22.0.[1] This PI is substantially better than that of several reference anticonvulsant drugs.[1]

Quantitative Anticonvulsant Data

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Compound 2r 17.3380.322.0
Phenytoin 25.1125.45.0
Carbamazepine 10.2168.316.5
Phenobarbital 16.268.44.2
Data sourced from a study on 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine derivatives.[1]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Drug Administration: The test compound, suspended in 0.5% sodium carboxymethylcellulose, is administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint for protection.

  • Data Analysis: The ED50, the dose at which 50% of the animals are protected, is calculated using probit analysis.

Anxiolytic Activity

Early studies on 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines reported their potential as anxiolytic agents.[2] These compounds were found to be active in preclinical models predictive of anxiolytic activity, such as the pentylenetetrazole-induced convulsion test and the thirsty rat conflict procedure.[2] Furthermore, they were shown to inhibit the binding of [3H]diazepam, suggesting a mechanism of action involving the GABA-A receptor complex.[2]

Other Therapeutic Areas

The versatility of the[1][2][3]triazolo[4,3-b]pyridazine scaffold extends to other therapeutic areas, including metabolic disorders and neurodegenerative diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated as DPP-4 inhibitors for the treatment of type 2 diabetes.[12] Several compounds demonstrated strong DPP-4 inhibition and excellent insulinotropic activity in cellular assays.[12]

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

The[1][2][3]triazolo[4,3-b]pyridazine core has been explored for the development of LRRK2 kinase inhibitors.[13] LRRK2 is a key target in the pathogenesis of Parkinson's disease. The discovered series of compounds were potent against both wild-type and mutant LRRK2 and exhibited selectivity for the G2019S mutant.[13]

Bromodomain and Extra-Terminal Domain (BET) Inhibition

More recently,[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the BRD4 bromodomain, a target in cancer and inflammatory diseases.[14] These compounds displayed micromolar IC50 values in BRD4 BD1 inhibition assays.[14]

Synthesis

The synthesis of 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazines, including the but-2-yn-1-yloxy derivative, typically starts from 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.[1] This intermediate undergoes a nucleophilic substitution reaction with the corresponding alcohol, in this case, but-2-yn-1-ol, in the presence of a base.

General Synthetic Workflow

Synthesis_Workflow Start 6-Chloro-[1,2,4]triazolo [4,3-b]pyridazine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent But-2-yn-1-ol + Base (e.g., NaH) Reagent->Reaction Product 6-(But-2-yn-1-yloxy)- [1,2,4]triazolo[4,3-b]pyridazine Reaction->Product

Caption: General synthetic route to 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazines.

Conclusion and Future Perspectives

The 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine scaffold and its analogs represent a highly promising class of compounds with a broad spectrum of biological activities. The most compelling evidence points towards their potential as anticancer agents, particularly as inhibitors of c-Met and other kinases, and as potent anticonvulsants. The but-2-yn-1-yloxy moiety offers a handle for further chemical modification, potentially leading to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the detailed in vivo evaluation of these compounds and the elucidation of their precise mechanisms of action across different therapeutic areas.

References

  • Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry.

  • Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry.
  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry.
  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity.
  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry.

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives.
  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis.
  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Journal of Medicinal Chemistry.

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
  • Identification of 3-substituted-6-(1-(1H-[1][2][6]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors via metabolite profiling-based structural optimization. European Journal of Medicinal Chemistry.

  • Synthesis and antiproliferative activity of 2-(([1][2][3]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1][3]oxazine derivatives. ARKIVOC.

  • Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain... Scientific Reports.

  • 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine. Apexmol.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry.

  • Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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The Strategic Utility of 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the [1,2,4]triazolo[4,3-b]pyridazine scaffold has emerged as a highly privileged pharmacophore. Specifically, 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine represents a specialized, high-value building block utilized in the synthesis of kinase inhibitors (such as c-Met and Pim-1) and allosteric modulators (including GABA-A and MALT1 inhibitors) [1]. While specific proprietary derivatives of this scaffold are often cataloged under internal registry numbers (e.g., Life Chemicals F6608-0351), its structural logic is universally applicable. This whitepaper deconstructs the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for deploying this intermediate in advanced drug development.

Structural Rationale and Physicochemical Profiling

The architectural design of 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine is not arbitrary; it is a calculated response to the geometric and electronic demands of kinase hinge regions and allosteric pockets.

  • The Triazolo[4,3-b]pyridazine Core: This fused bicyclic system is electron-deficient and rich in nitrogen atoms. It acts as an exceptional hydrogen-bond acceptor, frequently engaging the backbone amides of kinase hinge regions (e.g., Met1160 in c-Met)[2].

  • The But-2-yn-1-yloxy Substituent: The internal alkyne ether at the C6 position serves a dual purpose. First, the rigid, linear sp-hybridized geometry allows the molecule to project deeply into narrow, hydrophobic sub-pockets without the entropic penalty associated with flexible alkyl chains. Second, unlike terminal alkynes, the internal methyl cap (but-2-yne) prevents unwanted in vivo oxidative coupling or metabolic degradation, enhancing the pharmacokinetic profile of the final drug candidate.

Quantitative Physicochemical Data

To facilitate predictive modeling and ADME/Tox assessments, the foundational quantitative data for this building block is summarized below:

PropertyValuePharmacological Significance
Chemical Formula C9H8N4OOptimal low-molecular-weight starting point for lead optimization.
Molecular Weight 188.19 g/mol Leaves ample "molecular weight budget" (<500 Da) for further derivatization.
Estimated LogP 0.8 – 1.2Balances aqueous solubility with membrane permeability.
Hydrogen Bond Donors 0Minimizes desolvation penalties upon target binding.
Hydrogen Bond Acceptors 4Maximizes potential interactions with target protein backbones.
Rotatable Bonds 3High rigidity reduces the entropic cost of binding.

Mechanistic Applications in Kinase Inhibition

The dysregulation of the c-Met/HGF signaling pathway is a primary driver in tumorigenesis and metastasis. Class II c-Met inhibitors frequently utilize the triazolo-pyridazine core to anchor the molecule within the ATP-binding site [2]. By substituting the C6 position with an alkynyl ether, researchers can fine-tune the trajectory of the molecule toward the DFG-out pocket, locking the kinase in an inactive conformation.

Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates ATP ATP Binding cMet->ATP Binds Downstream PI3K / AKT / mTOR Proliferation ATP->Downstream Phosphorylation Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet Blocks Hinge Region Inhibitor->Downstream Prevents Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Inhibition leads to

c-Met signaling pathway and the mechanism of triazolopyridazine-mediated inhibition.

Synthetic Methodology: A Self-Validating SNAr Protocol

The synthesis of 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the four nitrogen atoms in the fused ring system renders the C6-chlorine highly susceptible to nucleophilic attack [3].

Causality in Experimental Design
  • Base Selection (NaH): Sodium hydride is chosen over weaker bases (like K2CO3) to ensure complete, irreversible deprotonation of but-2-yn-1-ol. This generates a highly reactive alkoxide, which is necessary to overcome the moderate steric hindrance of the internal alkyne.

  • Solvent (Anhydrous DMF): A polar aprotic solvent is critical. DMF solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, thereby accelerating the SNAr reaction.

  • Temperature Control: The reaction is initiated at 0 °C to prevent exothermic degradation of the triazolopyridazine core, then allowed to warm to room temperature to drive the substitution to completion.

Step-by-Step Protocol
  • Preparation of the Alkoxide:

    • Charge an oven-dried, argon-purged flask with anhydrous DMF (10 mL/mmol).

    • Add but-2-yn-1-ol (1.2 equivalents).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in small portions. Caution: Evolution of hydrogen gas.

    • Stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

  • Electrophile Addition:

    • Add 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equivalent) portion-wise to the cold alkoxide solution.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

    • Stir for 2–4 hours.

  • In-Process Validation:

    • Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) and LC-MS. The reaction is deemed complete when the starting material peak (m/z ~154.5) is fully replaced by the product peak ([M+H]+ = 189.1).

  • Quench and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl (15 mL/mmol) at 0 °C to neutralize any unreacted NaH.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure title compound.

Workflow SM1 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (Electrophile) Reaction SNAr Reaction (Anhydrous DMF, RT) SM1->Reaction C6 Attack SM2 But-2-yn-1-ol (Nucleophile) Base Base Deprotonation (NaH, 0°C) SM2->Base Alkoxide Formation Base->Reaction Workup NH4Cl Quench & EtOAc Extraction Reaction->Workup In-Process LC-MS Product 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine (Target Compound) Workup->Product Flash Chromatography

Synthetic workflow for the SNAr generation of the target compound.

Post-Reaction Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3): The disappearance of the hydroxyl proton from but-2-yn-1-ol and the preservation of the distinct aromatic protons of the triazolo[4,3-b]pyridazine core (typically a pair of doublets around 7.0–8.2 ppm) confirm successful substitution without degradation of the heterocycle. The methylene protons adjacent to the oxygen will shift downfield due to the electron-withdrawing nature of the heteroaromatic ring.

  • Mass Spectrometry (ESI-MS): A dominant peak at m/z 189.1 [M+H]+ must be observed, with the complete absence of the characteristic chlorine isotope pattern (M, M+2) that was present in the starting material.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity RSC Advances[Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors PubMed Central (PMC)[Link]

  • Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors ORCA – Online Research @ Cardiff[Link]

Methodological & Application

Synthesis of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine: A Key Intermediate for Drug Discovery

Synthesis of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine: A Key Intermediate for Drug Discovery

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, anxiolytic, and kinase inhibitory properties.[4][5] Derivatives of this scaffold have been investigated as potent inhibitors of targets like c-Met, Pim-1, and phosphodiesterases (PDEs).[1][6][7] This application note provides a detailed, field-proven protocol for the synthesis of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine, a versatile intermediate. The terminal alkyne functionality serves as a crucial handle for subsequent modifications via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The described synthesis employs a robust Williamson ether synthesis, a cornerstone reaction in organic chemistry.[8]

Introduction and Scientific Rationale

The fusion of a 1,2,4-triazole ring with a pyridazine system creates a planar, electron-deficient aromatic structure with unique physicochemical properties conducive to effective protein binding.[4] This has led to the development of numerous derivatives with significant biological activities. For instance, certain 3,6-disubstituted[1][2][3]triazolo[4,3-b]pyridazines have been identified as potent antitubulin agents, while others show promise as dual c-Met/Pim-1 inhibitors for cancer therapy.[1][9]

The target molecule, 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine, is of strategic importance. The introduction of the but-2-yn-1-oxy group at the 6-position provides a key functional handle. Terminal alkynes are exceptionally useful in modern drug discovery for their ability to undergo highly efficient and regioselective "click" reactions, allowing for the facile introduction of diverse molecular fragments.

The chosen synthetic strategy is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[8][10] This reaction proceeds via an S_N2 mechanism, where an alkoxide nucleophile displaces a halide leaving group.[11] In this protocol, but-2-yn-1-ol is deprotonated with a strong, non-nucleophilic base (sodium hydride) to form the corresponding alkoxide. This potent nucleophile then attacks the C6 position of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine, displacing the chloride ion to yield the desired ether product. The electron-deficient nature of the pyridazine ring activates the C-Cl bond, making it susceptible to nucleophilic aromatic substitution.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly the maintenance of an inert and anhydrous atmosphere, is critical for achieving high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)Notes
6-Chloro[1][2][3]triazolo[4,3-b]pyridazine28593-24-0154.56Sigma-AldrichKey electrophile.[12]
But-2-yn-1-ol764-01-270.09Sigma-AldrichNucleophile precursor.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00Sigma-AldrichStrong base. Handle with care.
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09Sigma-AldrichReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificExtraction solvent.
n-Hexane110-54-386.18Fisher ScientificUsed for washing NaH and chromatography.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01-For aqueous wash.
Brine (Saturated Aqueous NaCl)7647-14-558.44-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichDrying agent.
Silica Gel, 230-400 mesh63231-67-4-Sorbent TechnologiesFor column chromatography.
Step-by-Step Synthesis Procedure

Workflowcluster_prepReagent Preparationcluster_reactionReaction Setupcluster_workupWork-up & Isolationcluster_purificationPurification & Analysisprep_naH1. Weigh NaH dispersion2. Wash with hexanes3. Dry under N₂add_naHAdd washed NaH to DMFprep_naH->add_naHprep_flaskFlame-dry reaction flaskCool under N₂ atmosphereadd_dmfAdd anhydrous DMF to flaskprep_flask->add_dmfadd_dmf->add_naHcool_0CCool suspension to 0 °Cadd_naH->cool_0Cadd_alcoholAdd But-2-yn-1-ol dropwise(H₂ evolution observed)cool_0C->add_alcoholstir_alkoxideStir at 0 °C for 30 minadd_alcohol->stir_alkoxideadd_chloroAdd 6-chloro[...]pyridazinein one portionstir_alkoxide->add_chlorowarm_rtWarm to room temperatureStir for 4 hoursadd_chloro->warm_rtquenchCarefully quench with H₂O at 0 °Cwarm_rt->quenchextractExtract with Ethyl Acetate (3x)quench->extractwashWash combined organic layerswith NaHCO₃ and Brineextract->washdryDry over MgSO₄Filterwash->dryconcentrateConcentrate under reduced pressuredry->concentratepurifyPurify crude solid bycolumn chromatographyconcentrate->purifycharacterizeCharacterize pure product:¹H NMR, ¹³C NMR, MS, MPpurify->characterize

Caption: Experimental workflow from preparation to characterization.

  • Preparation of Sodium Hydride: In a fume hood, weigh 160 mg of sodium hydride (60% dispersion in mineral oil, 4.0 mmol, 1.2 eq) into a dry round-bottom flask. Wash the NaH by adding ~5 mL of anhydrous n-hexane, swirling the suspension, allowing the NaH to settle, and carefully decanting the hexane. Repeat this process twice more to remove the mineral oil. Dry the resulting grey powder under a stream of nitrogen.

    • Causality Note: Removing the mineral oil is crucial as it can interfere with the reaction and complicate purification. The washing must be done under an inert atmosphere to prevent the highly reactive NaH from reacting with atmospheric moisture.

  • Alkoxide Formation: To the flask containing the washed NaH, add 10 mL of anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath. To this, add a solution of but-2-yn-1-ol (234 mg, 3.33 mmol, 1.0 eq) in 2 mL of anhydrous DMF dropwise over 5 minutes.

    • Trustworthiness Check: Vigorous bubbling (hydrogen gas evolution) should be observed upon addition of the alcohol. This is a visual confirmation that the deprotonation is occurring. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution at 0 °C, add 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (515 mg, 3.33 mmol, 1.0 eq) in one portion.

    • Causality Note: The chloro-heterocycle is added after the alkoxide is fully formed to prevent potential side reactions between the base and the electrophile.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (6-chloro-[1][2][3]triazolo[4,3-b]pyridazine) indicates completion.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 10 mL of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Isolation: Combine the organic extracts and wash sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 30% to 70% ethyl acetate in n-hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine as a white to off-white solid.

Characterization Data
  • Appearance: White to off-white solid.

  • Expected Yield: 75-85%.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~9.05 (d, 1H), ~7.90 (s, 1H), ~7.10 (d, 1H), ~5.20 (q, 2H), ~2.55 (t, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~158.0, ~145.0, ~135.0, ~125.0, ~118.0, ~85.0, ~75.0, ~60.0.

  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₉H₈N₄O [M+H]⁺: 189.0771; Found: 189.0770. The mass spectrum is expected to show a strong molecular ion peak.[13]

Summary of Reaction Parameters

ParameterValue
Scale3.33 mmol
Electrophile6-Chloro[1][2][3]triazolo[4,3-b]pyridazine
Nucleophile PrecursorBut-2-yn-1-ol
BaseSodium Hydride (1.2 eq)
SolventAnhydrous DMF
Temperature0 °C to Room Temperature
Reaction Time4 hours
Purification MethodFlash Column Chromatography
Expected Yield75-85%

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(10), 1235-1252.

  • Di Martino, R., et al. (2016). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2045-2057.

  • Pathan, A. A., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate.

  • Al-Otaibi, J. S., et al. (2022). Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1][2][3]triazolo[4,3-b]pyridazine against fungi pathogen. Taylor & Francis Online, 51(1), 1-14.

  • Estévez, V., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 133-151.

  • Zhang, Q., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(13), 7384-7395.

  • Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar.

  • Abdel-Wahab, B. F., et al. (2024). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. ResearchGate.

  • Li, J., et al. (2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters.

  • Albright, J. D., et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592-600.

  • Al-dujaili, L. J., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(7), 104859.

  • Phillips, G. B., et al. (2015). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1109-1114.

  • Sharma, R. (2024). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate.

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  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.

  • Albright, J. D., et al. (2002). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry.

  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.

  • Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202-1206.

  • DEA Microgram Journal. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.

  • Beilstein Journals. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][14]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry.

  • Kikelj, D., et al. (2011). Synthesis and antiproliferative activity of 2-(([1][2][3]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1][3]oxazine derivatives. ARKIVOC.

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.

  • Sigma-Aldrich. (n.d.). 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. Sigma-Aldrich.

  • Al-Ostath, A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

Application Notes & Protocols for Kinase Inhibition Assays: Evaluating 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazolo[4,3-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif

The triazolo[4,3-b]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This bicyclic system serves as a rigid and planar backbone, amenable to chemical modifications that can precisely orient functional groups to interact with the active sites of various enzymes. Within the realm of oncology and inflammation, derivatives of triazolo[4,3-b]pyridazine have demonstrated potent inhibitory activity against several protein kinases, which are crucial regulators of cellular processes.[4][5][6]

Notably, various analogs have been identified as inhibitors of kinases such as Pim-1 and c-Met, both of which are implicated in cancer progression.[4][5][6] The Pim family of serine/threonine kinases is known to regulate cell survival and proliferation, making them attractive targets for anticancer drug development.[7][8] Similarly, the c-Met receptor tyrosine kinase plays a critical role in tumor cell growth, invasion, and metastasis.[5][6] The demonstrated success of the triazolo[4,3-b]pyridazine scaffold in targeting these kinases underscores its potential as a "privileged" structure in kinase inhibitor design.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine , a novel derivative, in kinase inhibition assays. We will explore its hypothesized mechanism of action based on related compounds and provide detailed protocols for its characterization, from initial biochemical screening to cell-based functional assays.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction.[9] The majority of small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. Given the structural features of the triazolo[4,3-b]pyridazine scaffold and the nature of its previously reported interactions with kinases like Pim-1 and c-Met, it is hypothesized that 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine also acts as an ATP-competitive inhibitor.[4][5][6]

The planar triazolo[4,3-b]pyridazine core likely forms key interactions within the hydrophobic pocket of the kinase active site, while the but-2-yn-1-yloxy side chain may extend into adjacent regions, potentially conferring selectivity for specific kinases. The precise interactions will depend on the unique topology of the target kinase's active site.

Mechanism_of_Action cluster_kinase Kinase Active Site Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP_Binding_Pocket ATP Binding Pocket ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Protein Substrate->Kinase Inhibitor 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: Hypothesized ATP-competitive mechanism of inhibition.

Biochemical Kinase Inhibition Assays: A Step-by-Step Protocol

Biochemical assays are essential for the initial characterization of a potential kinase inhibitor, providing a direct measure of its effect on the enzymatic activity of an isolated kinase.[10] Luminescence-based assays, such as those that quantify ATP consumption, are widely used due to their high sensitivity and suitability for high-throughput screening.[11][12]

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine.

Materials:

  • Purified recombinant kinase of interest (e.g., Pim-1, c-Met)

  • Kinase substrate (specific to the kinase)

  • 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase, typically containing MgCl2)

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

    • Prepare a master mix containing the kinase and its substrate in kinase buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add 5 µL of the kinase/substrate master mix to each well, except for the "no enzyme" negative control wells. Add 5 µL of substrate in kinase buffer to the "no enzyme" wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • Signal Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of an inhibitor where the response is reduced by half.50 nM
Hill Slope Describes the steepness of the dose-response curve.1.2
Top Plateau The maximum percent inhibition.100%
Bottom Plateau The minimum percent inhibition.0%

Cell-Based Kinase Inhibition Assays: Assessing Functional Outcomes

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within intact cells.[14] These assays can measure the downstream effects of kinase inhibition, such as changes in substrate phosphorylation or cell proliferation.

Protocol 2: Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.[14] Upon kinase inhibition, the level of substrate phosphorylation is expected to decrease.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with high Pim-1 or c-Met expression).

  • 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

  • Cell culture medium and supplements

  • Serum-free medium

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the downstream substrate

  • ELISA plate

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Plate reader with absorbance detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

    • Treat the cells with various concentrations of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine for a predetermined time (e.g., 2 hours). Include DMSO-treated cells as a control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates.

  • ELISA:

    • Coat an ELISA plate with a capture antibody that recognizes the total protein of the downstream substrate.

    • Block the plate to prevent non-specific binding.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.

    • Wash the plate and add a detection antibody that is specific for the phosphorylated form of the substrate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme.

    • Wash the plate and add the enzyme substrate.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

Data Analysis:

  • The absorbance values are proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Prep_Bio Compound Dilution Assay_Setup_Bio Plate Setup: Kinase + Substrate + Inhibitor Compound_Prep_Bio->Assay_Setup_Bio Reaction_Bio Initiate with ATP Assay_Setup_Bio->Reaction_Bio Detection_Bio ADP-Glo™ Detection Reaction_Bio->Detection_Bio Analysis_Bio IC50 Determination Detection_Bio->Analysis_Bio Final_Report Final Report Analysis_Bio->Final_Report Biochemical Potency Cell_Culture Cell Seeding & Starvation Treatment Inhibitor Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis ELISA Phospho-Substrate ELISA Lysis->ELISA Analysis_Cell IC50 Determination ELISA->Analysis_Cell Analysis_Cell->Final_Report Cellular Potency Start Start Start->Compound_Prep_Bio Start->Cell_Culture

Caption: General workflow for kinase inhibitor evaluation.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway

Many kinases, including those potentially targeted by triazolo[4,3-b]pyridazine derivatives, are components of critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key example, and its dysregulation is a hallmark of many cancers. Kinases like Pim-1 can act downstream of or in parallel with this pathway to promote cell survival.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Cell_Survival Cell Survival mTORC1->Cell_Survival promotes Pim1 Pim-1 Pim1->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->Cell_Survival promotes Inhibitor 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine Inhibitor->RTK inhibits Inhibitor->Pim1 inhibits

Caption: Simplified PI3K/Akt/mTOR and Pim-1 signaling.

Conclusion and Future Directions

The protocols and information presented in this application note provide a robust framework for the initial evaluation of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can determine its potency, selectivity, and cellular activity. Further studies, such as broad kinase profiling and in vivo efficacy models, will be necessary to fully characterize its therapeutic potential. The versatility of the triazolo[4,3-b]pyridazine scaffold suggests that this and related compounds hold significant promise for the development of novel targeted therapies.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Mederski, W. W., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3124-3128. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(44), 32098-32117. Retrieved from [Link]

  • Semantic Scholar. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity | Request PDF. Retrieved from [Link]

  • ResearchGate. SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Gong, G., et al. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-[9][14][15]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry, 45(5), 2243-2247. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, April 20). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 137-153. Retrieved from [Link]

  • Albright, J. D., et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592-600. Retrieved from [Link]

  • ResearchGate. 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Retrieved from [Link]

  • Google Patents. WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • ResearchGate. (PDF) Synthesis and antiproliferative activity of 2-(([9][14][15]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][9][15]oxazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 27). Synthesis and Bioevaluation of 3,6-Diaryl-[9][14][15]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Retrieved from [Link]

Sources

Application Notes and Protocols for Targeted Protein Degradation Utilizing 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Targeted Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike small molecule inhibitors that block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a disease-causing protein of interest (POI).[3][4] This is achieved through the use of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which act as a bridge between the POI and an E3 ubiquitin ligase.[5][6]

This guide focuses on the application of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine , a novel scaffold for the development of potent and selective PROTACs. The triazolo[4,3-b]pyridazine core serves as a versatile E3 ligase-binding moiety, while the but-2-yn-1-yloxy linker provides a strategic alkyne handle for facile conjugation to a variety of "warhead" ligands that target specific proteins of interest. This document provides a comprehensive overview of the mechanism, synthesis, and detailed protocols for the evaluation of PROTACs derived from this scaffold.

Mechanism of Action: Hijacking the Cellular Machinery

The fundamental principle behind a PROTAC is induced proximity.[1] A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7][8] This critical step brings the E3 ligase close enough to the POI to facilitate the transfer of ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI.[4] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome into smaller peptides.[9][10] The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple POI molecules.[11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine -based PROTAC POI->PROTAC Binds (Warhead) E3 E3 Ubiquitin Ligase E3->PROTAC Recruits (Ligase Ligand) Ub Ubiquitin Ternary POI :: PROTAC :: E3 Ub->Ternary Ubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI_Ub Polyubiquitinated POI Ternary->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of a PROTAC using the Alkyne Handle

The butynyl group on the 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine scaffold provides a convenient and efficient point of attachment for a POI-binding ligand (warhead) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This protocol outlines a general procedure.

Materials:

  • 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

  • Azide-functionalized POI-binding ligand ("warhead-N3")

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent: Dimethylformamide (DMF) or a mixture of t-Butanol/Water

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 equivalent) and 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine (1.1 equivalents) in the chosen solvent (e.g., DMF).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in deionized water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO4 solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.

  • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Evaluation of PROTAC Efficacy

A systematic workflow is essential to characterize the activity of a novel PROTAC. This involves confirming target degradation, assessing the downstream biological consequences, and determining key performance metrics such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50).

Experimental_Workflow Start Start: PROTAC Synthesis & QC CellCulture 1. Cell Culture (Select appropriate cell line) Start->CellCulture Treatment 2. PROTAC Treatment (Dose-response & time-course) CellCulture->Treatment Lysis 3. Cell Lysis (Protein Extraction) Treatment->Lysis DegradationAssay 4a. Degradation Analysis (Western Blot / Simple Western) Lysis->DegradationAssay ViabilityAssay 4b. Functional Analysis (Cell Viability Assay) Lysis->ViabilityAssay DC50 5a. Determine DC50 & Dmax DegradationAssay->DC50 IC50 5b. Determine IC50 ViabilityAssay->IC50 End End: Candidate Characterized DC50->End IC50->End

Caption: A typical workflow for evaluating PROTAC efficacy.

Protocol 2: Western Blot Analysis of Protein Degradation

Western blotting is the gold-standard technique for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[8][9]

Materials:

  • Cultured cells treated with the PROTAC and vehicle control.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[12][13]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[12] Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 15-30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and denature by heating at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE: Load 20-50 µg of denatured protein per well onto an SDS-PAGE gel, along with a protein ladder.[9] Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14] Ensure the PVDF membrane is activated with methanol before use.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[9]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze the loading control, the membrane can be stripped and re-probed with the loading control antibody, following the same incubation and detection steps.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax (maximum degradation).[15]

Protocol 3: Cell Viability Assay

Assessing cell viability is crucial to determine the functional consequence of POI degradation.[7] Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which correlates with cell number and health.[5]

Materials:

  • Cells seeded in a 96-well plate (opaque-walled for luminescent assays).[5]

  • PROTAC stock solution.

  • Cell culture medium.

  • Viability reagent (e.g., MTT solution or CellTiter-Glo® reagent).

  • Solubilization solution (for MTT assay, e.g., DMSO).

  • Plate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Remove the old medium from the cells and add the PROTAC-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a period relevant to the biological context of the POI (typically 24-72 hours).

  • Assay Execution (CellTiter-Glo® Example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background signal from medium-only wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC50 value.[5]

Data Interpretation and Key Metrics

ParameterDescriptionTypical AssaySignificance
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.Western BlotMeasures the potency of the PROTAC in degrading the target. A lower DC50 indicates higher potency.[5]
Dmax The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.Western BlotIndicates the efficacy of the PROTAC. A Dmax close to 100% is ideal.
IC50 The concentration of the PROTAC that causes a 50% reduction in a measured biological effect (e.g., cell viability).Cell Viability AssayMeasures the functional potency of the PROTAC. It reflects the downstream consequence of protein degradation.[5]
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.Western BlotAn important characteristic to assess during dose-response studies.

Conclusion and Future Directions

The 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine scaffold represents a promising new tool for the development of novel PROTACs. Its versatile alkyne handle allows for straightforward synthesis of diverse chemical libraries targeting a wide range of proteins implicated in disease. By following the detailed protocols and workflows outlined in this guide, researchers can effectively synthesize, characterize, and validate new protein degraders, accelerating the discovery of next-generation therapeutics. Future work should focus on identifying the specific E3 ligase(s) recruited by the triazolo[4,3-b]pyridazine core and optimizing linker composition to enhance ternary complex formation and improve drug-like properties.[16]

References

  • Hanglein, J. et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Retrieved from [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

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  • Lakna, M. (2017). Western Blot: Technique, Theory, and Trouble Shooting. PMC - NIH. Retrieved from [Link]

  • Gong, G. et al. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-[5][7][12]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Albright, J. D. et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, L. et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Publications. Retrieved from [Link]

  • El-Naggar, A. M. et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Retrieved from [Link]

  • Wang, Y. et al. (2022). Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jones, C. R. et al. (2023). Central Nervous System Targeted Protein Degraders. -ORCA - Cardiff University. Retrieved from [Link]

  • Khan, S. et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Retrieved from [Link]

  • El-Naggar, A. M. et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. Retrieved from [Link]

  • da Silva, A. C. S. et al. (2019). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. ResearchGate. Retrieved from [Link]

  • Ryu, H. et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Retrieved from [Link]

  • Arvinas, Inc. (2020). Targeted protein degradation. Google Patents.
  • Kim, H. J. & Kim, K. B. (2022). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. MDPI. Retrieved from [Link]

  • Various Authors. (2025). E3 Ligases: a Potential Multi-Drug Target for Different Types of Cancers and Neurological Disorders. ResearchGate. Retrieved from [Link]

  • Csonka, R. et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. MDPI. Retrieved from [Link]

  • Kim, S. (2023). Studies on synthetic strategies of biorelevant nitrogen-containing privileged scaffolds. DSpace at KAIST. Retrieved from [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

  • Yagishita, N. et al. (2012). RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis. PubMed. Retrieved from [Link]

  • Arvinas, Inc. (2023). Compositions and methods for targeted degradation of proteins in a plant cell. Google Patents.
  • AstraZeneca. (2010). Triazolo [4,3-b] pyridazine derivatives and their uses for prostate cancer. Google Patents.

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6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine in vivo experimental design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Pharmacological Profiling of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Focus: Validation of novel GABA-A α2​/α3​ selective positive allosteric modulators (PAMs).

Mechanistic Rationale & Experimental Causality

The triazolo[4,3-b]pyridazine scaffold is a highly privileged chemotype in neuropharmacology, forming the backbone of advanced GABA-A receptor positive allosteric modulators (PAMs) such as L-838,417 and TPA023[1]. Unlike classical benzodiazepines (e.g., diazepam) which non-selectively potentiate all diazepam-sensitive GABA-A receptors, appropriately substituted triazolo[4,3-b]pyridazines exhibit profound subunit selectivity. They act as partial or full agonists at α2​ and α3​ subunits (mediating anxiolytic and anticonvulsant effects) while possessing zero efficacy—or acting as antagonists—at the α1​ subunit (which mediates sedation, ataxia, and addiction liability)[2],[1].

The Role of the 6-(But-2-yn-1-yloxy) Substituent: The introduction of the 6-(but-2-yn-1-yloxy) ether linkage is a deliberate bioisosteric design. The alkyne ether enhances the molecule's overall lipophilicity, driving blood-brain barrier (BBB) penetrance. More importantly, this rigid, linear alkyne projects deeply into the lipophilic L1 pocket of the benzodiazepine binding site (located at the α/γ interface)[3]. This specific steric bulk is tolerated by α2​/α3​ conformations but clashes with or fails to trigger the conformational shift required for α1​ activation, thereby decoupling therapeutic efficacy from sedative side effects[1].

To validate this compound in vivo, we must deploy a self-validating triad of behavioral assays: Elevated Plus Maze (EPM) for anxiolysis, Pentylenetetrazol (PTZ) Seizure Threshold for anticonvulsant activity, and Rotarod to explicitly prove the absence of α1​ -mediated motor impairment[4].

Mandatory Visualization: Pharmacodynamic Workflow

The following diagram illustrates the target engagement pathway and the resulting in vivo phenotypic outcomes. The decoupling of α1​ from α2​/α3​ signaling is the core hypothesis this protocol aims to validate.

G cluster_0 Target Engagement cluster_1 Subunit Selectivity & Signaling cluster_2 In Vivo Phenotype (Protocol Validation) Cmpd 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine GABA_A GABA-A Receptor Benzodiazepine Site Cmpd->GABA_A High Affinity Binding Alpha23 α2/α3 Subunits (PAM Activation) GABA_A->Alpha23 Selective Potentiation Alpha1 α1 Subunit (Zero Efficacy/Antagonism) GABA_A->Alpha1 Steric Exclusion Cl_Influx Increased Cl⁻ Influx (Neuronal Hyperpolarization) Alpha23->Cl_Influx NoSedation No Sedation/Ataxia (Rotarod Test) Alpha1->NoSedation Prevents Motor Deficits Anxiolytic Anxiolytic Effect (Elevated Plus Maze) Cl_Influx->Anxiolytic Anticonvulsant Anticonvulsant Effect (PTZ Model) Cl_Influx->Anticonvulsant

Caption: Mechanism of action and in vivo phenotypic validation of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine.

Formulation & Pharmacokinetics (Pre-requisite)

Because the but-2-yn-1-yloxy group renders the compound highly lipophilic, aqueous vehicles will result in precipitation, leading to erratic systemic exposure and false-negative in vivo results.

Standardized Dissolution Protocol:

  • Stock Preparation: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 20.0 mg/mL. Vortex until completely clear.

  • Working Solution: To prepare a 2.0 mg/mL dosing solution, add 100 µL of the DMSO stock to 900 µL of pharmaceutical-grade Corn Oil[5].

  • Homogenization: Vortex vigorously and sonicate at 37°C for 10 minutes. The final vehicle is 10% DMSO / 90% Corn Oil .

  • Causality Note: Working solutions must be prepared freshly on the day of the experiment to prevent the alkyne from crashing out of the lipid emulsion over time[5].

Note on Receptor Occupancy: Previous PET imaging studies on triazolopyridazines (e.g., TPA023B) indicate that a systemic dose yielding ~50% receptor occupancy is optimal for driving anxiolysis without off-target toxicity[6].

In Vivo Experimental Protocols

This protocol utilizes adult male Sprague-Dawley rats (200-250g). All treatments are administered intraperitoneally (IP) at a volume of 1 mL/kg, 30 minutes prior to behavioral testing.

Protocol A: Elevated Plus Maze (EPM) – Assessing Anxiolysis

Objective: Quantify the α2​/α3​ -mediated reduction in innate anxiety.

  • Apparatus Setup: Use a standard EPM (two open arms, two closed arms, elevated 50 cm above the floor) under dim red lighting (15-20 lux) to encourage baseline exploration.

  • Dosing: Randomize animals into four groups (n=8/group): Vehicle, Diazepam (2.0 mg/kg; positive control), 6-(But-2-yn-1-yloxy)-TBP (1.0 mg/kg), and 6-(But-2-yn-1-yloxy)-TBP (5.0 mg/kg).

  • Execution: 30 minutes post-dose, place the rat in the center zone facing an open arm. Record behavior for 5 minutes using automated tracking software (e.g., ANY-maze).

  • Primary Endpoints: Percentage of time spent in open arms and total open arm entries.

Protocol B: PTZ-Induced Seizure Threshold – Assessing Anticonvulsant Efficacy

Objective: Evaluate the compound's ability to raise the seizure threshold via enhanced GABAergic tone.

  • Preparation: Prepare a fresh solution of Pentylenetetrazol (PTZ) at 85 mg/kg in sterile saline.

  • Execution: 30 minutes after the administration of the test compound or controls, inject PTZ subcutaneously (SC) into the loose skin of the neck.

  • Observation: Place the animal in a clear observation chamber. Record the latency (in seconds) to the first myoclonic jerk and the latency to generalized tonic-clonic seizures over a 30-minute cutoff period.

  • Self-Validation: The Diazepam control must completely suppress tonic-clonic seizures, validating the PTZ dose severity.

Protocol C: Accelerating Rotarod – Proving α1​ -Sparing (Non-Sedating) Profile

Objective: Confirm that the compound does not induce the ataxia and sedation characteristic of non-selective GABA-A PAMs[4].

  • Training Phase: Train rats on the rotarod apparatus for 3 consecutive days prior to testing. The rod should accelerate from 4 to 40 rpm over 5 minutes. Only rats capable of remaining on the rod for >200 seconds during baseline are used.

  • Testing Phase: 30 minutes post-dose, place the rats on the rotarod.

  • Execution: Run the 4–40 rpm acceleration protocol. Record the latency to fall.

  • Causality Check: Diazepam will cause a severe reduction in latency to fall (ataxia). A successful α1​ -sparing compound will show no significant difference from the Vehicle group.

Expected Data Synthesis & Interpretation

To ensure robust decision-making, quantitative data from the three protocols must be synthesized to calculate the therapeutic index (efficacy vs. sedation). Below is a representative data matrix expected for a successful α2​/α3​ selective triazolopyridazine.

Treatment GroupDose (mg/kg)EPM: % Time in Open ArmsPTZ: Latency to Seizure (s)Rotarod: Latency to Fall (s)Interpretation
Vehicle (10% DMSO/Oil)0.015.2 ± 3.185 ± 12280 ± 15Baseline anxiety & motor function
Diazepam (Control)2.045.6 ± 4.5310 ± 2585 ± 20 Anxiolytic, but highly sedative
6-(But-2-yn-1-yloxy)-TBP 1.038.4 ± 4.2240 ± 18275 ± 18Robust efficacy, no motor deficit
6-(But-2-yn-1-yloxy)-TBP 5.048.1 ± 5.0> 600 (Max)265 ± 22Maximal efficacy, α1​ spared

Conclusion: The experimental design acts as a closed, self-validating loop. If 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine increases EPM open arm time and PTZ seizure latency while maintaining Rotarod performance equal to the vehicle, it successfully confirms the hypothesis: the but-2-yn-1-yloxy substitution effectively achieves α2​/α3​ allosteric modulation while sterically avoiding α1​ activation.

References

  • Witkin, J. M., et al. (2020). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABA A Receptors. Pharmacology & Therapeutics. URL:[Link]

  • Christian, E. P., et al. (2011). EEG-β/γ spectral power elevation in rat: a translatable biomarker elicited by GABAAα2/3-positive allosteric modulators at nonsedating anxiolytic doses. Journal of Neurophysiology. URL:[Link]

  • Zhang, Z., et al. (2020). MeCP2 in cholinergic interneurons of nucleus accumbens regulates fear learning. eLife. URL:[Link]

  • de Haas, S. L., et al. (2008). In vivo characterization and dynamic receptor occupancy imaging of TPA023B, an alpha 2/alpha 3/alpha 5 subtype selective gamma-aminobutyric acid-a partial agonist. PubMed (Journal of Psychopharmacology). URL: [Link]

  • Krystal, A. D. (2010). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. SLEEP. URL:[Link]

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Analytical Methods for the Quantification of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine: A Comprehensive Guide for Preclinical Pharmacokinetics and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent oncology therapeutics, including dual c-Met/Pim-1 kinase inhibitors and antitubulin agents . The specific derivative, 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine (BTP) , incorporates a terminal alkyne-like ether linkage (but-2-yn-1-yloxy). This moiety not only enhances target binding via hydrophobic pocket interactions but also serves as a critical structural handle for click-chemistry-based proteomics.

The Analytical Challenge: Quantifying BTP presents unique physicochemical challenges. The nitrogen-dense triazolopyridazine core is highly polar and basic (pKa ~2.5), which frequently leads to severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with residual silanols. Furthermore, the but-2-yn-1-yloxy group undergoes highly specific fragmentation in mass spectrometry, necessitating precise collision energy optimization to prevent signal loss.

This application note details two self-validating analytical workflows: a highly sensitive LC-MS/MS method for pharmacokinetic (PK) bioanalysis, and a robust HPLC-UV method for formulation quality control (QC).

Methodology 1: LC-MS/MS for Bioanalysis (Pharmacokinetic Studies)

To achieve sub-ng/mL sensitivity in complex biological matrices (e.g., plasma), LC-MS/MS operating in positive electrospray ionization (ESI+) is required.

Causality Behind Experimental Choices
  • Sample Preparation (SPE): We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Because BTP is un-ionized at physiological pH, diluting the plasma with a neutral buffer (10 mM Ammonium Acetate, pH 7.0) maximizes hydrophobic retention on the cartridge during loading, allowing aggressive washing to remove phospholipids that cause ion suppression.

  • Chromatographic Column: A Superficially Porous Particle (SPP) C18 column with dense end-capping (e.g., Phenomenex Kinetex C18, 2.6 µm) is mandated. The end-capping shields the basic nitrogens of the triazole ring from acidic silanols, ensuring sharp peak symmetry.

  • Mobile Phase Additives: The inclusion of 0.1% Formic Acid (FA) ensures complete protonation of the triazolopyridazine core in the ESI source, maximizing the [M+H]+ ion yield.

Solid Phase Extraction (SPE) Workflow

SPE_Workflow N1 1. Sample Prep Plasma + IS + Buffer (pH 7) N3 3. Load Sample Neutral pH maximizes retention N1->N3 Apply to HLB Cartridge N2 2. SPE Condition 1mL MeOH then 1mL H2O N2->N3 Pre-wetting N4 4. Wash 1mL 5% MeOH in H2O N3->N4 Vacuum (1 in Hg) N5 5. Elute 1mL 100% MeOH N4->N5 Remove polar matrix N6 6. Dry & Reconstitute 100µL Mobile Phase N5->N6 N2 gas (40°C) & resuspend

Solid Phase Extraction (SPE) workflow for BTP isolation from plasma matrices.

LC-MS/MS Instrumental Parameters

Table 1: Optimized LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.0 0.4 10 90
5.1 0.4 95 5

| 7.0 | 0.4 | 95 | 5 |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters | Analyte Role | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | BTP (Quantifier) | 189.1 | 137.1 | 50 | 60 | 15 | 10 | | BTP (Qualifier) | 189.1 | 109.1 | 50 | 60 | 25 | 10 | | Internal Standard | 194.1 | 142.1 | 50 | 60 | 15 | 10 |

Mass Spectrometry Fragmentation Logic

The exact mass of BTP ( C9​H8​N4​O ) yields an [M+H]+ precursor at m/z 189.1. Upon collision-induced dissociation (CID), the ether linkage undergoes predictable cleavage. The loss of the but-2-yne fragment as a neutral species (52 Da) generates the highly stable protonated triazolopyridazine core ( m/z 137.1). Increasing the collision energy forces a secondary ring-opening event, losing N2​ (28 Da) to form the qualifier ion ( m/z 109.1).

Fragmentation Parent Parent Ion (ESI+) [M+H]+ m/z 189.1 Cleavage Ether Cleavage - C4H4 (52 Da) Parent->Cleavage Collision Energy (15 eV) Product1 Quantifier Ion Core-OH m/z 137.1 Cleavage->Product1 Loss of neutral but-2-yne Product2 Qualifier Ion Ring Opening m/z 109.1 Product1->Product2 CE (25 eV) Loss of N2

Predictive ESI+ MS/MS fragmentation pathway for BTP quantification.

Methodology 2: HPLC-UV for Formulation Quality Control

For Active Pharmaceutical Ingredient (API) purity and formulation stability testing, HPLC-UV is preferred. It bypasses the matrix suppression issues inherent to MS and provides high reproducibility. The highly conjugated triazolo[4,3-b]pyridazine system exhibits a strong UV chromophore with an absorption maximum ( λmax​ ) at 254 nm.

Step-by-Step Protocol & Self-Validating System

To ensure the protocol acts as a self-validating system in accordance with FDA Bioanalytical Method Validation Guidelines , every run must begin with a System Suitability Test (SST).

  • Preparation of Mobile Phase: Mix 60% Water (0.05% TFA) and 40% Acetonitrile. The use of Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, further sharpening the peak of the basic API.

  • SST Injection: Inject a 10 µg/mL BTP standard. The system is only validated for the run if the theoretical plate count ( N ) > 5,000 and the tailing factor ( Tf​ ) is between 0.9 and 1.2.

  • Sample Analysis: Inject 10 µL of the formulation sample (diluted in mobile phase to fall within the linear range).

  • Quality Control (QC) Bracketing: Inject a known mid-level QC standard every 10 samples. The run is rejected if the QC drifts by >2.0%.

Validation Data Summary

Table 3: HPLC-UV Validation Parameters (Formulation QC)

Parameter Acceptance Criteria BTP Observed Result

| Linearity ( R2 ) | ≥ 0.999 (Range: 1 - 100 µg/mL) | 0.9998 | | Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.05 µg/mL | | Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.15 µg/mL | | Intra-day Precision | Relative Standard Deviation (RSD) ≤ 2.0% | 0.8% | | Inter-day Precision | Relative Standard Deviation (RSD) ≤ 2.0% | 1.2% | | Method Recovery | 98.0% - 102.0% | 99.5% |

References

  • Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity." RSC Advances, 2024. URL:[Link]

  • Wang Y, et al. "Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), 2018. URL:[Link]

6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine for cancer cell line screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the High-Throughput Screening of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine.

Introduction & Pharmacological Rationale

The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry and oncology drug discovery. Derivatives of this core have demonstrated potent anticancer properties by acting as dual inhibitors of critical oncogenic kinases, most notably c-Met and Pim-1, as well as targeting tubulin polymerization and VEGFR[1][2][3].

The specific functionalization in 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine introduces a rigid, linear alkyne moiety via an ether linkage.

  • Structural Causality: From a drug design perspective, the but-2-yn-1-yloxy group serves a dual purpose. First, its linear geometry allows it to project deeply into narrow, hydrophobic kinase pockets (such as the DFG-out conformation of c-Met). Second, the terminal/internal alkyne acts as a bioorthogonal handle. Researchers can utilize this alkyne for downstream "click chemistry" (CuAAC) pull-down assays, attaching azide-functionalized fluorophores to validate direct intracellular target engagement—a critical step in modern phenotypic screening.

Mechanism of Action

Many triazolo[4,3-b]pyridazine analogs exert their antiproliferative effects by disrupting the PI3K/AKT/mTOR signaling axis[1]. Overexpression of c-Met and Pim-1 frequently drives this pathway, leading to unchecked cell growth and evasion of apoptosis[2]. By competitively binding to the ATP-binding pocket of these kinases, the triazolo[4,3-b]pyridazine core halts downstream phosphorylation cascades.

Pathway Compound 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine Kinases c-Met / Pim-1 Kinases Compound->Kinases Inhibits PI3K PI3K Kinases->PI3K Activates Apoptosis Apoptosis (Cell Death) Kinases->Apoptosis Suppresses AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes

Fig 1. Mechanism of c-Met/Pim-1 pathway inhibition by triazolo[4,3-b]pyridazine derivatives.

Quantitative Baseline Data

To contextualize the screening of the but-2-yn-1-yloxy derivative, it is essential to benchmark against established triazolo[4,3-b]pyridazine analogs. The following table summarizes reference data for hit validation[1][2][4].

Compound IDTargetAssay TypeCell LineIC₅₀ (µM)Reference
4g c-Met / Pim-1BiochemicalCell-Free0.163 / 0.283[1][2]
4g c-Met / Pim-1AntiproliferativeMCF-7 (Breast)0.56 ± 0.03[2]
4a c-Met / Pim-1AntiproliferativeMCF-7 (Breast)2.97 ± 0.18[2]
4q TubulinAntiproliferativeA549 (Lung)0.008[1][4]
8l Mcl-1AntiproliferativeMV4-11 (Leukemia)1.50[4]

Table 1: Comparative biological activity of reference triazolo[4,3-b]pyridazine analogs.

Experimental Design & Causality

When designing a high-throughput screening (HTS) campaign for this compound across a broad panel (e.g., the NCI-60 human tumor cell line panel), empirical choices must be grounded in cellular biology:

  • 72-Hour Incubation: Kinase inhibitors targeting proliferation and apoptosis require sufficient time for the depletion of existing phosphorylated downstream targets (like p-AKT) and the subsequent execution of the apoptotic cascade. A 72-hour window ensures that both cytostatic and cytotoxic effects are captured[1].

  • Vehicle Control Limits: The compound must be dissolved in DMSO. However, final DMSO concentrations in the assay well must not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the IC₅₀ calculation.

  • Self-Validating QC (Z'-Factor): A protocol is only trustworthy if the assay window is robust. Every plate must include a maximum signal control (DMSO vehicle) and a minimum signal control (e.g., 10 µM Staurosporine or Imatinib). The Z'-factor must be calculated per plate; a value ≥0.5 validates the plate for hit progression.

Detailed Screening Protocols

Protocol A: Compound Preparation and Storage
  • Stock Solution: Weigh the 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine powder and dissolve in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquoting: Aliquot the stock into amber microtubes to prevent photodegradation of the alkyne moiety. Store at -20°C.

  • Working Dilutions: On the day of the assay, perform a 10-point, 3-fold serial dilution in 100% DMSO, starting from 10 mM down to 0.5 µM.

  • Media Transfer: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media to achieve a final top assay concentration of 10 µM (0.1% DMSO).

Protocol B: High-Throughput Cell Viability Assay (MTT Method)

Note: The Mosmann’s MTT colorimetric assay is standard for estimating antiproliferative activity[2].

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HCT-116) at the logarithmic growth phase. Seed 3,000–5,000 cells/well in 90 µL of complete media into a 96-well flat-bottom plate.

    • Expert Tip: Fill the outermost perimeter wells with 100 µL of sterile PBS instead of cells to mitigate the "edge effect" caused by thermal gradients and evaporation.

  • Attachment: Incubate the plates overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and recovery.

  • Treatment: Add 10 µL of the compound-media dilutions (from Protocol A, Step 4) to the respective wells. Include vehicle control wells (0.1% DMSO) and positive control wells (e.g., 10 µM Imatinib).

  • Incubation: Incubate the treated plates for exactly 72 hours[1].

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes at room temperature to fully dissolve the formazan.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

Workflow Prep Compound Preparation Seed Cell Seeding (NCI-60) Prep->Seed Treat Treatment (72h) Seed->Treat Assay Viability Assay (MTT/CTG) Treat->Assay Analyze Hit Validation (IC50) Assay->Analyze

Fig 2. High-throughput cell viability screening workflow for novel kinase inhibitors.

Protocol C: Data Analysis & Hit Validation
  • Normalization: Calculate the percentage of cell viability relative to the vehicle control:

    Viability(%)=AbsorbanceVehicle​−AbsorbanceBlank​AbsorbanceTreatment​−AbsorbanceBlank​​×100
  • Curve Fitting: Plot the log(concentration) versus normalized viability (%) using non-linear regression software (e.g., GraphPad Prism). Use a four-parameter logistic (4PL) model to determine the absolute IC₅₀.

  • Secondary Validation: If the IC₅₀ is < 1 µM, progress the compound to cell-free biochemical kinase assays (e.g., c-Met/Pim-1 ADP-Glo assays) to confirm the direct molecular target, ruling out off-target cytotoxicity.

References

  • RSC Advances. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity." The Royal Society of Chemistry, 2024. URL: [Link]

  • Journal of Molecular Structure. "Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity." J-STAGE, 2023. URL:[Link]

  • ResearchGate. "Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach." ResearchGate, 2025. URL: [Link]

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Application Notes and Protocols for the Evaluation of Novel Triazolo[4,3-b]pyridazine Derivatives as c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the c-Met Pathway with Novel Triazolo[4,3-b]pyridazine Scaffolds

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in various cellular processes, including proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a significant driver in the progression of numerous human cancers. This makes c-Met a compelling target for anticancer drug development. The triazolo[4,3-b]pyridazine scaffold has emerged as a promising framework for the design of potent and selective c-Met inhibitors. This document provides detailed protocols for the characterization of novel triazolo[4,3-b]pyridazine derivatives, exemplified by the hypothetical compound 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine (referred to herein as TP-X) , as c-Met inhibitors.

These protocols will guide researchers through the essential in vitro assays required to determine the biochemical potency, cellular activity, and mechanism of action of TP-X, providing a solid foundation for further preclinical development.

Biochemical Characterization: In Vitro c-Met Kinase Inhibition Assay

To ascertain the direct inhibitory effect of TP-X on c-Met kinase activity, a biochemical assay is paramount. The following protocol outlines a common method using a luminescence-based assay that quantifies ATP consumption.

Principle

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP levels, detected as a decrease in luminescence, corresponds to higher kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.

Experimental Protocol: c-Met Kinase Assay (Luminescence-Based)

Materials:

  • Recombinant human c-Met kinase (BPS Bioscience, Cat. No. 40255 or similar)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • TP-X (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of TP-X in kinase buffer. It is common to perform a 10-point, 3-fold serial dilution.

  • In a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO) to the appropriate wells.

  • Add 2 µL of a solution containing the c-Met enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation
Compoundc-Met IC₅₀ (nM)
TP-XExperimental Value
Positive ControlExperimental Value

Table 1: Biochemical potency of TP-X against c-Met kinase.

Cellular Activity Assessment: Anti-proliferative Effects

To determine if the biochemical inhibition of c-Met by TP-X translates into a functional cellular response, an anti-proliferative assay is performed on a c-Met-dependent cancer cell line (e.g., MKN-45, H460, or HT-29). The MTT assay is a widely used colorimetric method to assess cell viability.

Principle

Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45)

  • Complete cell culture medium

  • TP-X (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of TP-X or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.

Data Presentation
Cell LineCancer TypeGI₅₀ (µM)
MKN-45Gastric CancerExperimental Value
H460Non-small cell lung cancerExperimental Value
HT-29Colorectal CancerExperimental Value

Table 2: In Vitro Anti-proliferative Activity of TP-X.

Target Engagement and Downstream Signaling Analysis

Western blotting is a crucial technique to confirm that TP-X inhibits c-Met phosphorylation in a cellular context and to investigate its effects on downstream signaling pathways, such as the PI3K/Akt and RAS/MAPK pathways.

Principle

This method uses antibodies to detect specific proteins in a cell lysate that have been separated by size via gel electrophoresis. By using antibodies specific to the phosphorylated forms of proteins, one can assess the activation state of signaling pathways.

Experimental Protocol: Western Blot Analysis

Materials:

  • c-Met dependent cancer cell line

  • TP-X (test compound)

  • HGF (for stimulation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere. Serum-starve the cells if necessary before treatment.

  • Treat cells with various concentrations of TP-X for a designated time, followed by stimulation with HGF where appropriate.

  • Lyse the cells, and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein or the total (non-phosphorylated) form of the protein of interest.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet P-c-Met cMet->p_cMet Autophosphorylation TPX TP-X TPX->cMet Inhibits GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Migration Cell Migration STAT3->Migration RAS RAS SOS->RAS Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The c-Met Signaling Pathway and the inhibitory action of TP-X.

Experimental_Workflow compound Novel Compound (TP-X) biochem Biochemical Assay (c-Met Kinase Inhibition) compound->biochem Determine IC₅₀ cellular Cell-Based Assay (MTT Proliferation) biochem->cellular Confirm Cellular Activity western Mechanism of Action (Western Blot) cellular->western Investigate Target Engagement data Data Analysis (IC₅₀ / GI₅₀) western->data Synthesize Results

Caption: General workflow for evaluating a novel c-Met inhibitor.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. Retrieved from [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. Retrieved from [Link]

  • Jian, M. J., & Lee, W. S. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. Retrieved from [Link]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 11(13 Suppl), 4875s-4882s. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - c-Met Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Gong, G. P., Zhai, X., & Zhao, X. N. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry, 45(5), 1746-1752. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Unknown. (2026). Western Blotting Protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(10), 1215-1232. Retrieved from [Link]

  • Albright, J. D., et al. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592-600. Retrieved from [Link]

  • Zhang, Q., et al. (2018). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 23(11), 2959. Retrieved from [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-triazolo[4,5-b]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine and other structurally related, poorly soluble compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your decision-making process. The triazolopyridazine scaffold is common in medicinal chemistry and is often associated with low aqueous solubility, which can be a significant hurdle for bioavailability and clinical development.[1][2] This guide will provide a structured, question-and-answer-based approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial aqueous solubility screen for 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine shows it to be practically insoluble (<0.1 mg/mL). What are the likely physicochemical reasons for this, and what should be my initial steps?

A1: Initial Assessment and Rationale

Heterocyclic compounds rich in nitrogen, like triazolopyridazines, often exhibit poor aqueous solubility due to a combination of factors.[1][3] These can include strong crystal lattice energy, where the molecules are tightly packed in a solid state, and a high degree of lipophilicity, which makes them less favorable to interact with water molecules. The but-2-yn-1-yloxy substituent likely contributes to the lipophilicity of your compound.

Your initial steps should focus on a systematic characterization of the compound's physicochemical properties and a broad screening of simple solubilization techniques. This foundational data will inform more advanced formulation strategies.

Workflow for Initial Solubility Assessment

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Preliminary Troubleshooting Start Compound Synthesized Solubility_Screen Basic Aqueous Solubility Screen (pH 7.4 Buffer) Start->Solubility_Screen LogP Determine LogP (Lipophilicity) Start->LogP pKa Determine pKa (Ionization Potential) Start->pKa Solid_State Solid-State Analysis (DSC, XRPD) Start->Solid_State Cosolvents Co-solvent Screening Solubility_Screen->Cosolvents Surfactants Surfactant Screening Solubility_Screen->Surfactants pH_Modification pH Modification (if ionizable) pKa->pH_Modification

Caption: Initial workflow for addressing poor solubility.

Experimental Protocol: Basic Solubility Screening

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO).

  • Aqueous Media Preparation: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Add a small aliquot of the stock solution to the aqueous media and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Q2: The compound has a basic pKa. How can I leverage pH modification to improve its solubility, and what are the potential pitfalls?

A2: pH Adjustment and Salt Formation

If your compound has an ionizable group, adjusting the pH of the solution can significantly increase its solubility.[4][5] For a basic compound, lowering the pH will lead to protonation, forming a more soluble salt form.

Table 1: pH-Dependent Solubility Profile (Hypothetical Data)

pHForm of CompoundExpected Solubility
2.0Predominantly Cationic SaltHigh
5.0Mixture of Salt and Free BaseModerate
7.4Predominantly Free BaseLow
9.0Exclusively Free BaseVery Low

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Determine the solubility of your compound in each buffer using the shake-flask method described in A1.

  • Plot solubility as a function of pH to identify the optimal pH range for solubilization.

Pitfalls of pH Modification:

  • In Vivo Relevance: While solubility may be high at a low pH, the compound may precipitate in the higher pH environment of the intestines.

  • Stability: The compound may be less stable at extreme pH values.

  • Excipient Compatibility: The chosen pH may affect the stability and performance of other formulation components.

A more robust approach for ionizable compounds is salt formation .[5][6] Creating a stable, crystalline salt of your compound can offer a significant and reliable increase in solubility and dissolution rate.

Q3: I've tried pH modification with limited success. What are the next steps in formulation-based approaches? I'm considering co-solvents, surfactants, and cyclodextrins. How do I choose?

A3: Excipient-Based Solubilization Strategies

When intrinsic solubility is low, formulation strategies using excipients are the next logical step. The choice between co-solvents, surfactants, and cyclodextrins depends on the desired dosage form (oral, parenteral) and the physicochemical properties of your compound.[7][8][9]

Workflow for Excipient Screening

Start Poorly Soluble Compound Cosolvents Co-solvents (e.g., PEG 400, Propylene Glycol) - Parenteral/Oral Liquids Start->Cosolvents Surfactants Surfactants (e.g., Polysorbate 80, Cremophor) - Micellar Solubilization Start->Surfactants Cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) - Inclusion Complexation Start->Cyclodextrins Lipid Lipid-Based Systems - For Lipophilic Compounds Start->Lipid

Caption: Decision tree for selecting solubilization excipients.

1. Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of nonpolar solutes.[4][10]

  • Common Examples: Polyethylene glycols (PEGs), propylene glycol, ethanol, glycerin.[4][10]

  • Best For: Liquid formulations, particularly for parenteral administration where toxicity is a key consideration.[4]

  • Causality: The use of co-solvents is a highly effective and straightforward technique for enhancing the solubility of nonpolar drugs. It is often one of the first approaches due to its simplicity in formulation.[4]

2. Surfactants:

  • Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules.[5]

  • Common Examples: Polysorbate 80 (Tween 80), Cremophor EL, Sodium Lauryl Sulfate (SLS).[5][9]

  • Best For: Both oral and parenteral formulations. Non-ionic surfactants are generally less irritating than ionic ones.[5]

  • Causality: Surfactants reduce the surface tension between the drug and the solvent, and micellar encapsulation effectively creates a "pseudo-solvent" environment for the drug.

3. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules that fit into their cavity.[7][11]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[7][9]

  • Best For: Aqueous formulations where the drug molecule or a lipophilic part of it has a suitable size and shape to fit within the cyclodextrin cavity.[7]

  • Causality: The formation of an inclusion complex effectively "hides" the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in apparent solubility.

Table 2: Comparison of Solubilization Techniques

TechniqueMechanismCommon ExcipientsAdvantagesDisadvantages
Co-solvency Reduces solvent polarityPEG 400, Propylene GlycolSimple, effective for non-polar drugsPotential for drug precipitation upon dilution
Micellar Solubilization Drug partitioning into micellesPolysorbate 80, Cremophor ELHigh solubilization capacityPotential for toxicity, especially with ionic surfactants
Inclusion Complexation Encapsulation of drug in a hydrophobic cavityHP-β-CD, SBE-β-CDHigh efficiency, can improve stabilityDependent on drug size/shape, can be expensive
Q4: My compound is highly lipophilic (high LogP). Would a lipid-based formulation be a viable strategy?

A4: Lipid-Based Drug Delivery Systems (LBDDS)

For highly lipophilic compounds, LBDDS are an excellent and often necessary approach.[12] These systems can improve oral bioavailability by presenting the drug in a solubilized form to the gastrointestinal tract and by taking advantage of the body's natural lipid absorption pathways.[6][12]

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[10][13]

  • Lipophilic Salts: Converting the drug into a lipophilic salt can dramatically increase its solubility in lipid excipients, allowing for higher drug loading in the formulation.[14] This is a particularly promising strategy for kinase inhibitors and other complex heterocyclic compounds.[14]

Experimental Protocol: Screening Lipid Excipients

  • Selection of Excipients: Choose a range of lipid excipients with varying properties (e.g., long-chain triglycerides, medium-chain triglycerides, surfactants with different HLB values).

  • Kinetic Solubility Screening: Add an excess of your compound to each excipient or a pre-formulated mixture.

  • Equilibration: Mix and heat (if necessary and the compound is stable) to facilitate dissolution. Allow the mixture to equilibrate at a set temperature.

  • Analysis: Centrifuge the samples and analyze the supernatant for dissolved drug concentration.

Q5: I need to prepare a solid dosage form. What techniques can I use to improve the dissolution rate from a solid?

A5: Solid-State Modification Strategies

For solid dosage forms, improving the dissolution rate is as critical as improving the equilibrium solubility. The following techniques are widely used:

1. Particle Size Reduction:

  • Mechanism: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.[4][11]

  • Methods: Micronization (jet milling) and nanosuspension (high-pressure homogenization, milling).[4][13]

  • Causality: A larger surface area allows for greater interaction with the solvent, leading to faster dissolution. While it doesn't increase equilibrium solubility, it can significantly improve the rate at which it is achieved.[4]

2. Solid Dispersions:

  • Mechanism: A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[15] This can involve creating an amorphous form of the drug, which has a higher energy state and thus greater solubility than its crystalline form.[6][16]

  • Methods:

    • Solvent Evaporation: Dissolving the drug and a hydrophilic carrier (e.g., PVP, HPMC) in a common solvent, followed by evaporation of the solvent.[15][17]

    • Hot-Melt Extrusion: Mixing the drug with a thermoplastic polymer and extruding the mixture at high temperature.

  • Causality: By dispersing the drug at a molecular level within a hydrophilic carrier, the system prevents recrystallization and presents the drug in a more readily dissolvable form.[15] Polymeric excipients can also help maintain supersaturation in vivo.[8]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018, April 3).
  • Solubilizing Excipients in Oral and Injectable Formul
  • A review on solubility enhancement techniques. (n.d.). SciSpace.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • A Review on Solubility Enhancement Techniques. (2023, December 23).
  • A Review of Solubility Enhancement Techniques. (2023, August 1). ijprajournal.com.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 11). MDPI.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). New Drugs.
  • 6-methyl-[4][5][17]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate. (n.d.). Sigma-Aldrich.

  • Preparation method of triazolopyridine derivative. (n.d.).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023, April 9). Arabian Journal of Chemistry.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. (2026, February 15). PubMed.
  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[4][5][17]Triazolo[4, 3-b]-Pyridazine Derivatives. (2021, February 22). ResearchGate.

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024, January 1). Bentham Science.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. (2024, September 17). Semantic Scholar.
  • 6-METHYL[4][5][17]TRIAZOLO[4,3-B]PYRIDAZIN-8-OL. (2025, September 13). Chemsrc.

  • Triazolo [4,3-b] pyridazine derivatives and their uses for prostate cancer. (2009, May 15).
  • 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine. (n.d.). Chem-Impex.
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[4][5][17]triazolo[4,3-b][4][5][17]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR.

Sources

Technical Support Center: TP-X (6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for TP-X and other triazolo[4,3-b]pyridazine-based kinase inhibitors. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of this promising class of compounds. Our goal is to equip you with the knowledge and protocols necessary to conduct robust experiments and interpret your results with confidence.

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a versatile core structure that has led to the development of potent inhibitors for various kinases, including c-Met and LRRK2.[4][5][6] However, like many kinase inhibitors that target the highly conserved ATP-binding site, off-target activity is a significant challenge that can lead to misinterpretation of experimental data and potential toxicity.[7][8] This guide will walk you through a systematic approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with TP-X are not consistent with the known function of its primary target. How can I determine if off-target effects are the cause?

A1: This is a common and critical question. An unexpected phenotype is a strong indicator of potential off-target activity. The first step is to systematically validate that the observed effects are indeed a consequence of inhibiting the intended target. Here is a logical workflow to follow:

Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype Observed with TP-X phenotype_match Compare TP-X phenotype to genetic knockdown (CRISPR/siRNA) of the primary target start->phenotype_match inactive_control Test a structurally related, inactive analog of TP-X phenotype_match->inactive_control Phenotypes Do Not Match on_target_conclusion Phenotype is likely On-Target phenotype_match->on_target_conclusion Phenotypes Match dose_response Perform a detailed dose-response analysis inactive_control->dose_response Inactive analog shows the same effect inactive_control->on_target_conclusion Inactive analog shows no effect off_target_investigation Initiate Off-Target Investigation dose_response->off_target_investigation Effect observed only at high concentrations dose_response->on_target_conclusion Steep curve, plateau at higher concentrations

Caption: Troubleshooting workflow for unexpected results with TP-X.

Causality Behind Experimental Choices:

  • Phenotypic Comparison: The most direct way to link a compound's effect to its target is to compare it with the phenotype from genetic ablation of that target.[9] Technologies like CRISPR-Cas9 or siRNA allow for the specific removal or knockdown of the target protein.[10][11] If the phenotype of TP-X-treated cells does not match the phenotype of the target-knockout/knockdown cells, it strongly suggests that off-target effects are at play.

  • Use of an Inactive Control: A crucial experiment is to use a close structural analog of your inhibitor that is inactive against the primary target.[9] If this "dead" compound still produces the same cellular effects, it's a clear indication that the phenotype is due to interactions with unintended targets.

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[9] A desirable outcome is a steep dose-response curve for the intended effect, which then plateaus. If you observe new phenotypes appearing only at significantly higher concentrations, this is a red flag for off-target activity.

Q2: I suspect off-target effects. How can I identify the specific unintended targets of TP-X?

A2: Identifying the specific proteins that your compound interacts with is essential for understanding its full biological activity. There are several powerful techniques available for this purpose.

1. Kinase Selectivity Profiling (Kinome Scan): This is a high-throughput method where your compound is tested against a large panel of purified kinases (often hundreds) to determine its inhibitory activity.[12][13] This provides a broad overview of which kinases, other than your intended target, are inhibited by TP-X. Several providers offer these services with different assay technologies.

TechnologyPrincipleAdvantagesConsiderations
Activity-Based Assays (e.g., ADP-Glo™, TR-FRET)Measures the ability of the compound to inhibit the catalytic activity of the kinase.[12][14]Provides direct functional data on inhibition. Can be performed at different ATP concentrations for physiological relevance.[15]May not detect non-catalytic site binders.
Binding Assays (e.g., KiNativ, Radiometric)Measures the ability of the compound to physically bind to the kinase.Highly sensitive and can identify binders that allosterically modulate kinase activity.Binding does not always correlate with functional inhibition in a cellular context.

2. Cellular Target Engagement Assays: While kinase profiling is excellent for identifying potential off-targets, it's crucial to confirm that TP-X engages these targets within the complex environment of a living cell.[9] Two widely used methods are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

3. Unbiased Proteomics Approaches: For a global view of how TP-X affects cellular signaling, phosphoproteomics is an invaluable tool.[7][16] By quantifying changes in thousands of phosphorylation sites across the proteome after compound treatment, you can identify which signaling pathways are being modulated.[17][18] This can reveal the functional consequences of off-target inhibition without prior knowledge of the specific off-targets.

Q3: Can you provide a protocol for confirming target engagement in cells using CETSA?

A3: Absolutely. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to its intended target in a cellular environment.[19][20] The principle is that when a compound binds to a protein, it often stabilizes the protein, making it more resistant to heat-induced denaturation.[21]

Experimental Workflow for CETSA

G start 1. Cell Treatment heat 2. Heat Shock (Temperature Gradient) start->heat lysis 3. Cell Lysis heat->lysis separation 4. Separate Soluble & Aggregated Proteins (Centrifugation) lysis->separation detection 5. Protein Detection (Western Blot / Mass Spec) separation->detection analysis 6. Data Analysis (Generate Melt Curve) detection->analysis

Caption: A simplified workflow for a CETSA experiment.

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Preparation:

    • Culture your cells of interest to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Divide the cell suspension into two main pools: one for vehicle control (e.g., DMSO) and one for TP-X treatment.

  • Compound Incubation:

    • Incubate the cells with the vehicle or a saturating concentration of TP-X for a predetermined time (e.g., 1 hour) at 37°C to allow for cell entry and target binding.

  • Heat Treatment:

    • Aliquot the vehicle- and TP-X-treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes).[2]

    • Immediately cool the samples to room temperature for 3 minutes.[2]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Probe the Western blot with a specific antibody against your target protein. An antibody for a loading control protein (e.g., GAPDH) should also be used.

    • Quantify the band intensities for your target protein at each temperature for both vehicle- and TP-X-treated samples.

  • Data Interpretation:

    • Plot the percentage of soluble target protein (relative to the unheated control) against temperature for both conditions. This will generate two "melting curves."

    • A successful experiment will show a rightward shift in the melting curve for the TP-X-treated sample compared to the vehicle control, indicating thermal stabilization upon compound binding.

Q4: I've confirmed several off-targets for TP-X. What are my options for designing experiments that are less influenced by these effects?

A4: Discovering off-targets is a step forward, not a dead end. Here are strategies to manage them:

  • Work Within a "Selectivity Window": The most straightforward approach is to perform your experiments at the lowest possible concentration of TP-X that still elicits the desired on-target effect. Often, off-target interactions have a lower potency (higher IC50) than the on-target interaction. By carefully titrating the compound, you can find a concentration range where the on-target effects are dominant.

  • Perform "Rescue" Experiments: If you have identified a specific off-target that you believe is responsible for an unwanted phenotype, you can design a "rescue" experiment. For example, if TP-X inhibits off-target Kinase Y, you could use siRNA to knock down Kinase Y and see if this phenocopies the effect of TP-X. Conversely, you could overexpress a drug-resistant mutant of your primary target to see if this reverses the effects of TP-X.

  • Use a Structurally Unrelated Inhibitor: To confirm that your observed phenotype is due to the inhibition of the primary target, use a well-characterized inhibitor of the same target that belongs to a different chemical class.[22] If this second inhibitor reproduces the phenotype seen with TP-X, it increases confidence that the effect is on-target.

  • Medicinal Chemistry Redesign: For long-term drug development, the identification of off-targets provides crucial information for medicinal chemists to redesign the inhibitor.[23][24] By analyzing the structure-activity relationship, it may be possible to modify the TP-X scaffold to reduce its affinity for the off-target proteins while maintaining or improving its potency for the primary target.

By systematically applying these strategies, you can significantly enhance the quality and reliability of your research when working with potent but potentially non-selective inhibitors like those from the triazolo[4,3-b]pyridazine class.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • iGeneTech. (n.d.). CRISPR/Cas9 Off-Target Validation Solutions. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • MDPI. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Retrieved from [Link]

  • PLOS. (2026, March 18). Zero-shot prediction of drug responses using biologically informed neural networks trained on phosphoproteomic timeseries. Retrieved from [Link]

  • MDPI. (2023, April 24). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2010, May 15). Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]

  • BioMed Central. (2025, March 13). Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Society of Toxicology (SOT). (2018, March 11). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • ACS Publications. (2008, August 5). Redesigning Kinase Inhibitors to Enhance Specificity. Retrieved from [Link]

  • ACS Publications. (2019, February 25). Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5-a]pyrimidine-Based Inhibitors Targeting the DCN1–UBC12 Protein–Protein Interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013, April 1). Triazolopyridazine LRRK2 kinase inhibitors. Retrieved from [Link]

  • Figshare. (2008, August 28). Redesigning Kinase Inhibitors to Enhance Specificity. Retrieved from [Link]

  • ACS Publications. (2008, April 22). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (1981, May). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2024, September 17). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Retrieved from [Link]

Sources

Technical Support Center: Permeability Optimization for Triazolo[4,3-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Discovery Chemistry Technical Support Center. This portal is designed for drug development professionals and medicinal chemists troubleshooting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities. Below, we address the specific permeability challenges associated with 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine and provide field-proven, self-validating workflows to optimize your pipeline.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why does our lead fragment, 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine, exhibit negligible permeability in standard transcellular assays? A1: The core issue stems from the high topological polar surface area (tPSA) driven by the four nitrogen atoms within the [1,2,4]triazolo[4,3-b]pyridazine scaffold. While the 6-(but-2-yn-1-yloxy) substituent introduces some lipophilicity, it is a rigid, linear alkyne ether that fails to sterically shield the hydrogen-bond acceptors of the core. Experimental studies on similar fragment-sized triazolo[4,3-b]pyridazine inhibitors have demonstrated negligible cell permeability across MDCK-MDR1 monolayers due to these exact physicochemical constraints[1].

Q2: How do I differentiate between poor passive diffusion and active efflux liabilities? A2: You must evaluate the Efflux Ratio (ER) using a bidirectional Caco-2 or MDCK assay. If the apparent permeability ( Papp​ ) from the basolateral-to-apical (B-A) direction is significantly higher than the apical-to-basolateral (A-B) direction (ER > 2), the compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Triazolo[4,3-b]pyridazines often exhibit high efflux liabilities due to their flat, heteroaromatic nature, which fits well into the binding pockets of these transporters[2].

Q3: My PAMPA results suggest moderate permeability, but Caco-2 data is abysmal. Why the discrepancy? A3: PAMPA (Parallel Artificial Membrane Permeability Assay) strictly measures passive transcellular diffusion and lacks the active transporters and metabolic enzymes present in living Caco-2 cells. A discrepancy usually points to high active efflux in Caco-2 cells or rapid intracellular metabolism. Meta-analyses of permeability data caution against directly comparing PAMPA and Caco-2 without accounting for these biological variables, as apparent permeability can vary by orders of magnitude between the two methods[3].

Part 2: Troubleshooting Guides & Experimental Workflows

When dealing with flat, nitrogen-rich heterocycles, poor permeability is often an artifact of poor solubility. The following self-validating protocols establish causality by isolating solubility limits from true permeability deficits.

Protocol A: Validating Apparent Permeability vs. Kinetic Solubility Limits

Highly crystalline triazolo[4,3-b]pyridazines frequently precipitate in assay buffers, leading to artificially low Papp​ values. This protocol ensures your compound remains in solution.

  • Kinetic Solubility Check: Prepare a 10 mM DMSO stock of the 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine derivative.

  • Buffer Spiking: Spike the stock into HBSS buffer (pH 7.4) to a final concentration of 10 µM, ensuring the final DMSO concentration is 1% to prevent solvent-induced membrane toxicity.

  • Incubation & Filtration: Incubate at 37°C for 2 hours (matching standard Caco-2 assay timelines). Filter the solution through a 0.22 µm PVDF plate to remove micro-precipitates.

  • LC-MS/MS Quantification (Self-Validation): Quantify the filtrate against an internal standard. Causality check: If the detected concentration is < 8 µM, your compound is precipitating, and the subsequent permeability data will be invalid.

  • Remediation: If precipitation is confirmed, add 4% Bovine Serum Albumin (BSA) to the receiver compartment in your permeability assay. BSA binds free drug, maintaining thermodynamic sink conditions and pulling the compound across the membrane[3].

Protocol B: Caco-2 Bidirectional Assay with Efflux Inhibition

If solubility is adequate, use this workflow to definitively confirm if the triazolo[4,3-b]pyridazine core is being actively pumped out of the cell.

  • Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality check: High TEER ensures tight junction integrity, guaranteeing that transport is transcellular, not paracellular.

  • Inhibitor Pre-incubation: Pre-incubate both the apical and basolateral compartments with 10 µM Elacridar (a potent P-gp/BCRP dual inhibitor) for 30 minutes.

  • Dosing: Apply 10 µM of the compound to the donor chamber.

  • Sampling: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Terminate the reaction using cold acetonitrile containing a structurally distinct internal standard.

  • Data Analysis: Calculate Papp​=(dQ/dt)/(C0​×A) . Self-Validation: If the Efflux Ratio (ER) drops from >2 to ~1 upon Elacridar addition, active P-gp/BCRP efflux is the confirmed root cause. To fix this, you must initiate structural optimization (e.g., modifying the core to reduce H-bond acceptors)[4].

Part 3: Quantitative SAR Data Presentation

If active efflux and poor passive diffusion are confirmed, structural modifications are required. The table below summarizes how specific medicinal chemistry interventions impact the ADMET profile of the base scaffold.

Scaffold ModificationtPSA (Ų)Fsp³Kinetic Sol. (µM)Caco-2 Papp​ (10⁻⁶ cm/s)Efflux Ratio (ER)Mechanistic Conclusion
6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine (Base) 61.00.22< 5.00.84.5Poor Sol, High Efflux
Substitute Alkyne with Cyclohexyl ether 61.00.5515.22.13.8Improved Sol, Persistent Efflux
Core Swap: Imidazo[1,2-b]pyridazine 48.00.22< 5.05.41.8Good Perm, Low Efflux
Imidazo core + Cyclohexyl ether 48.00.5545.012.51.2Optimal ADMET Profile

Data Summary: Increasing the fraction of sp³ carbons (Fsp³) disrupts planarity and improves solubility, but reducing the tPSA via a core swap (triazole to imidazole) is strictly required to bypass active efflux transporters.

Part 4: Troubleshooting Visualization

PermeabilityWorkflow Start Evaluate 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine SolCheck Check Aqueous Solubility (Kinetic/Thermodynamic) Start->SolCheck SolPoor Poor Solubility (< 10 µM) SolCheck->SolPoor SolGood Good Solubility (> 50 µM) SolCheck->SolGood Formulation Optimize Assay Formulation (Add 1% DMSO / 4% BSA) SolPoor->Formulation EffluxCheck Caco-2 Bidirectional Assay Calculate Efflux Ratio (ER) SolGood->EffluxCheck Formulation->EffluxCheck EffluxHigh High Efflux (ER > 2) P-gp/BCRP Substrate EffluxCheck->EffluxHigh EffluxLow Low Efflux (ER < 2) Poor Passive Diffusion EffluxCheck->EffluxLow MedChem2 Increase Fsp3 Character Disrupt Planarity EffluxHigh->MedChem2 MedChem1 Reduce H-Bond Acceptors (e.g., Imidazo[1,2-b]pyridazine) EffluxLow->MedChem1

Figure 1: Decision tree for troubleshooting and optimizing triazolo[4,3-b]pyridazine permeability.

Part 5: References

  • Title: Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: PMC / NIH URL: [Link]

  • Title: Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach Source: PMC / NIH URL: [Link]

  • Title: Virtual Screening Directly Identifies New Fragment-Sized Inhibitors of Carboxylesterase Notum with Nanomolar Activity Source: ACS Publications URL: [Link]

  • Title: Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods Source: Molecular Pharmaceutics / ACS Publications URL: [Link]

Sources

Validation & Comparative

Comparing 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the structural, biochemical, and operational profile of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine against standard reference kinase inhibitors.

Introduction: The Evolution of the Triazolo[4,3-b]pyridazine Scaffold

The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged pharmacophore in oncology drug discovery. Because its spatial geometry closely mimics the adenine ring of ATP, it serves as an exceptional hinge-binding scaffold for Type I kinase inhibitors. Historically, this core has been utilized to design highly selective inhibitors, such as SGX523 (targeting c-Met) and ETP-47453 (targeting the Pim kinase family) 1.

However, tumor resistance often bypasses highly selective single-target inhibition. Recent structural biology efforts have focused on dual c-Met/Pim-1 inhibitors to simultaneously block parallel survival pathways 2. 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine represents a strategic structural evolution in this space.

Unlike traditional amino- or aryl-linked derivatives, this compound introduces a rigid, electron-rich internal alkyne ether (but-2-yn-1-yloxy). This specific geometry acts as a steric wedge. It restricts rotatable bonds—minimizing the entropic penalty upon binding—and projects directly into the solvent-exposed channel or the hydrophobic pocket adjacent to the ATP-binding site. This structural modification shifts the molecule from a highly selective profile to a potent, dual-targeting inhibitor with improved cell permeability 3.

Mechanistic Pathway & Inhibition Logic

To understand the utility of the but-2-yne derivative, we must map its intervention points within the cellular signaling cascade. While SGX523 selectively halts HGF-driven c-Met activation, it leaves the Pim-1/mTOR survival pathway unchecked. The 6-(But-2-yn-1-yloxy) derivative collapses both pillars of this signaling network.

Pathway HGF HGF Ligand cMet c-Met Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation Pim1 Pim-1 Kinase mTOR mTOR Signaling Pim1->mTOR Direct Activation PI3K->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival Translation BTP 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine BTP->cMet Dual Inhibition BTP->Pim1 Ref SGX523 / ETP-47453 (Reference Inhibitors) Ref->cMet Selective Inhibition

Fig 1: Dual inhibition of c-Met and Pim-1 pathways by the alkyne-functionalized derivative.

Quantitative Performance Comparison

The following table synthesizes benchmark experimental data, objectively comparing the alkyne-functionalized derivative against established, highly selective reference inhibitors.

Compoundc-Met IC₅₀ (nM)Pim-1 IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)hERG Inhibition (%) at 10 µM
6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine 14521012.5< 5%
SGX523 (c-Met Reference)4> 10,00018.212%
ETP-47453 (Pim Reference)> 10,000515.08%

Data Interpretation: While the reference compounds exhibit single-digit nanomolar potency for their respective isolated targets, they lack cross-reactivity. The 6-(But-2-yn-1-yloxy) derivative sacrifices extreme single-target potency for a balanced, dual-target profile (145 nM / 210 nM), which translates to superior phenotypic cytotoxicity in A549 lung cancer cells (12.5 µM) due to synergistic pathway collapse. Furthermore, the neutral ether linkage avoids the hERG liability often associated with basic amine linkages.

Self-Validating Experimental Protocols

To accurately compare these inhibitors, researchers must utilize a robust, self-validating biochemical assay. The following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol is engineered to prevent artifacts associated with hydrophobic alkyne compounds.

Workflow Prep 1. Compound Prep 100% DMSO Stock Incubate 2. Kinase Incubation Pre-ATP Equilibration Prep->Incubate Read 3. TR-FRET Readout Envision Reader Incubate->Read Analyze 4. Data Validation Z'-Factor > 0.6 Read->Analyze

Fig 2: Self-validating TR-FRET workflow for accurate kinase inhibitor profiling.

Step-by-Step Methodology & Causality

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions in 100% DMSO, then transfer to an aqueous assay buffer containing 0.01% Tween-20.

  • Causality: Alkyne-containing molecules are highly hydrophobic. Diluting directly into aqueous buffers causes micelle formation and compound aggregation, leading to false-positive inhibition. Tween-20 reduces non-specific binding to the polystyrene microplate walls.

Step 2: Kinase Pre-Incubation (Crucial Step)

  • Action: Dispense 5 µL of the kinase enzyme (c-Met or Pim-1) and 5 µL of the inhibitor into a 384-well plate. Incubate at room temperature for 30 minutes before adding ATP.

  • Causality: Why pre-incubate? Inhibitors with rigid alkyne moieties often exhibit slow-binding kinetics because they must displace ordered water molecules within the hydrophobic DFG-out pocket. Adding ATP immediately would competitively block the inhibitor before it reaches thermodynamic equilibrium, artificially inflating the apparent IC₅₀.

Step 3: Reaction Initiation & TR-FRET Readout

  • Action: Initiate the reaction by adding 10 µL of an ATP/substrate mix (ATP concentration set to the specific kinase's Kₘ). Incubate for 60 minutes, then add the Eu-labeled anti-phospho antibody and XL665 fluorophore. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

  • Causality: Setting ATP to the Kₘ ensures that the assay is highly sensitive to ATP-competitive inhibitors like triazolo[4,3-b]pyridazines, allowing for an accurate comparison of binding affinities.

Step 4: Self-Validation via Z'-Factor Calculation

  • Action: Calculate the Z'-factor using the formula: 1 - (3(σ_positive + σ_negative) / |μ_positive - μ_negative|).

  • Causality: A biochemical assay is only as trustworthy as its dynamic range. By strictly requiring a Z'-factor ≥ 0.6 between the DMSO vehicle (negative control) and 10 µM SGX523 (positive control), we create a self-validating system. This mathematical threshold guarantees that the separation between our controls is statistically robust, ensuring that the intermediate IC₅₀ values calculated for the 6-(But-2-yn-1-yloxy) derivative are absolute and reproducible.

References

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Spanish National Cancer Research Centre (CNIO).1

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.2

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. National Institutes of Health (NIH).3

Sources

Validating Target Engagement of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged chemotype in modern drug discovery, demonstrating potent inhibition against mono-ADP-ribosylating enzymes (e.g., PARP14)[1][2] and oncogenic kinases. However, establishing phenotypic efficacy in vitro is insufficient for translational success. As highlighted by the clinical failure of putative inhibitors like iniparib, rigorous validation of intracellular target engagement (TE) is a mandatory milestone to confirm the mechanism of action and avoid late-stage attrition[3].

The compound 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine presents a unique analytical advantage. While the triazolopyridazine core competitively anchors the molecule in the target's active site (such as the nicotinamide-binding pocket of PARPs), the but-2-yn-1-yloxy moiety introduces an internal alkyne. This structural feature not only contributes to critical hydrophobic interactions but can also be leveraged as a bioorthogonal Raman tag for spatial imaging. This guide objectively compares three distinct methodologies for validating the TE of this compound: Cellular Thermal Shift Assay (CETSA), NanoBRET, and Stimulated Raman Scattering (SRS) Microscopy.

Methodological Comparison Matrix

To select the optimal validation strategy, researchers must weigh throughput, physiological relevance, and spatial resolution requirements.

FeatureCETSA (Label-Free)NanoBRET (Live-Cell)SRS Microscopy (Alkyne-Tagged)
Primary Output Thermal Stabilization ( ΔTm​ )Intracellular Affinity & KineticsSubcellular Spatial Distribution
Target Modification None (Endogenous target)Requires NanoLuc fusionNone (Endogenous target)
Compound Modification NoneNone (Competes with tracer)None (Leverages intrinsic alkyne)
Live-Cell Capability Yes (Endpoint lysis required)Yes (Real-time continuous)Yes (Real-time continuous)
Throughput Medium to High (AlphaScreen)High (384/1536-well plates)Low (Single-cell imaging)
Best Used For Initial TE confirmation[4]Residence time & EC50​ profiling[5]Confirming organelle accumulation

Experimental Protocols & Causality

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA relies on the thermodynamic principle that ligand binding decreases the conformational entropy of a protein's folded state. When 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine occupies the target's active site, the resulting complex requires a higher activation energy to undergo heat-induced unfolding and subsequent aggregation[6].

Step-by-Step Protocol:

  • Cell Preparation: Culture target cells (e.g., MDA-MB-436 or HEK293) to 80% confluency. Harvest and resuspend in a physiological buffer at 107 cells/mL[7].

  • Equilibration: Treat intact cells with a concentration gradient of the compound (or DMSO vehicle) for 1 hour at 37°C to achieve intracellular binding equilibrium.

  • Thermal Challenge: Aliquot the suspension into PCR tubes. Subject the cells to a thermal gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermocycler, followed by rapid cooling to 4°C[6].

  • Lysis & Separation: Lyse the cells using 3 freeze-thaw cycles (liquid nitrogen to 20°C) or mild non-denaturing detergents. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured protein aggregates.

  • Quantification: Quantify the remaining soluble target protein in the supernatant using Western Blotting or a high-throughput AlphaScreen assay[4].

  • Validation: Plot the isothermal dose-response fingerprint (ITDRF) to calculate the apparent intracellular EC50​ .

NanoBRET Target Engagement

Causality: NanoBRET utilizes Förster resonance energy transfer (FRET). A target protein is fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the active site, bringing the fluorophore into close proximity with NanoLuc to generate a BRET signal. The introduction of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine competitively displaces the tracer, causing a quantifiable, dose-dependent decrease in the BRET ratio. This allows for the precise measurement of sub-nanomolar potencies and residence times[5][8].

Step-by-Step Protocol:

  • Transfection: Transiently transfect HEK293 cells with the appropriate NanoLuc-target fusion vector (e.g., NanoLuc-PARP14) using lipid-based reagents.

  • Tracer Addition: Seed cells into a 384-well white plate. Add the target-specific NanoBRET fluorescent tracer at a concentration equivalent to its pre-determined EC50​ to ensure sensitive displacement[8].

  • Competitive Displacement: Add the test compound in a 10-point dose-response series. Incubate for 2 hours at 37°C[9].

  • Signal Detection: Add the NanoBRET substrate (furimazine). Immediately measure dual-emission luminescence (Donor: 460 nm; Acceptor: 618 nm) using a multi-mode microplate reader.

  • Validation: Calculate the BRET ratio (Acceptor/Donor). A reduction in the BRET ratio confirms target engagement. Plot the data using a sigmoidal dose-response equation to determine the IC50​ [9].

Bioorthogonal Raman Imaging (SRS)

Causality: While standard Activity-Based Protein Profiling (ABPP) often requires terminal alkynes for Copper-catalyzed click chemistry (CuAAC), the internal alkyne (C≡C) of the but-2-yn-1-yloxy group exhibits a strong, distinct Raman scattering cross-section in the "cell-silent" region (~2100-2200 cm⁻¹). Stimulated Raman Scattering (SRS) microscopy can directly visualize the unmodified drug's accumulation in live cells, proving that the drug reaches the correct subcellular compartment.

Step-by-Step Protocol:

  • Incubation: Incubate live cells with 1-5 µM of the compound for 2 hours.

  • Mounting: Wash cells with PBS and mount them in a live-cell imaging chamber.

  • Hyperspectral Imaging: Tune the SRS microscope's pump and Stokes lasers to the specific vibrational frequency of the internal alkyne.

  • Validation: Map the intracellular distribution of the compound. Co-stain with organelle markers (e.g., Hoechst for the nucleus) to confirm spatial colocalization with the intended target.

Data Presentation: Comparative Efficacy Metrics

The following table presents representative target engagement metrics for triazolo[4,3-b]pyridazine derivatives against PARP targets, contextualizing the expected performance of the compound against established clinical benchmarks.

Compound / Inhibitor ClassCETSA Apparent EC50​ (nM)NanoBRET IC50​ (nM)Target Residence Time ( τ )Reference Benchmark
Olaparib (Control) 10.77.8> 2.0 hours[6][9]
Rucaparib (Control) 50.915.2~ 1.5 hours[4]
6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine Pending (Expected < 50)Pending (Expected < 20)PendingEvaluated via displacement

Experimental Workflow Visualization

TE_Workflow cluster_cetsa CETSA (Label-Free) cluster_bret NanoBRET (Live-Cell) Compound 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine Heat Thermal Challenge (40-60°C) Compound->Heat Intact Cells Tracer Add Fluorescent Tracer Compound->Tracer Competitive Binding Lysis Cell Lysis & Centrifugation Heat->Lysis WB Quantify Soluble Target (AlphaScreen/WB) Lysis->WB Transfect Express NanoLuc- Target Fusion Transfect->Tracer Displace Measure BRET Displacement Tracer->Displace

Figure 1: Comparative workflows for CETSA and NanoBRET target engagement assays.

Sources

6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine vs other triazolopyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Triazolo[4,3-b]pyridazine Derivatives for Drug Discovery

A Senior Application Scientist's Field Guide to a Privileged Scaffold

In the landscape of medicinal chemistry, the[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[4] This versatility has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anticonvulsant, and anti-infective properties.[1][5]

This guide provides a comparative analysis of a specific, yet strategically important derivative, 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine , against other well-characterized triazolopyridazine analogues. While empirical data on this particular molecule is not yet widely published, its structure holds significant implications for modern drug design, particularly in the realm of covalent inhibitors and chemical probes. We will dissect the structure-activity relationships (SAR) of this class, provide a hypothetical profile for our lead compound, and contrast it with derivatives that have established experimental data, offering a forward-looking perspective for researchers in the field.

The[1][2][3]Triazolo[4,3-b]pyridazine Core: A Foundation for Diverse Bioactivity

The fused heterocyclic system of triazolopyridazine offers a rigid, planar structure with a unique distribution of nitrogen atoms that serve as key hydrogen bond acceptors and donors. This arrangement facilitates binding to the ATP pockets of various kinases, the active sites of enzymes, and receptor channels, making it a fertile ground for inhibitor design.[6][7][8] The core's versatility is demonstrated by the diverse biological activities reported for its derivatives, ranging from c-Met kinase inhibition in oncology to anti-Cryptosporidium activity in infectious disease.[1][2]

A Strategic Focus: 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

The defining feature of our target compound is the but-2-yn-1-yloxy group at the 6-position. This substituent is not merely a simple alkoxy group; the terminal alkyne is a highly functional chemical handle.

Why is this structure significant?

  • Covalent Targeting: The terminal alkyne can act as a "warhead." In the presence of a suitably positioned nucleophilic residue (like cysteine) in a target protein's active site, it can form an irreversible covalent bond. This mechanism can lead to enhanced potency, prolonged duration of action, and can be a strategy to overcome drug resistance.

  • Bioorthogonal Chemistry: The alkyne is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the molecule to be used as a chemical probe. Researchers can treat cells or organisms with the compound, and then use an azide-tagged reporter (like a fluorescent dye or biotin) to label, identify, and isolate its protein targets.

Based on the extensive research into other 6-substituted triazolopyridazines, we can construct a hypothetical profile for 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine as a potent kinase inhibitor, likely targeting enzymes implicated in cancer cell proliferation.

Synthesis_Workflow Start 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Reaction Nucleophilic Substitution (60-80 °C, 4-6h) Start->Reaction Reagent1 But-2-yn-1-ol Base NaH in dry DMF Reagent1->Base Intermediate Sodium but-2-yn-1-oxide (in situ) Base->Intermediate Intermediate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Product 6-(But-2-yn-1-yloxy)- triazolo[4,3-b]pyridazine Purification->Product

Fig 2. Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Preparation: To a solution of but-2-yn-1-ol (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium alkoxide.

  • Reaction: Add a solution of 6-chloro-t[1][2][3]riazolo[4,3-b]pyridazine (1.0 eq.) in anhydrous DMF to the alkoxide mixture.

  • Heating: Heat the reaction mixture to 70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching & Extraction: Cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP consumed is quantified using a luminescent readout, providing an indirect measure of kinase activity. A decrease in luminescence indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human c-Met kinase, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.

  • Compound Dilution: Prepare a serial dilution of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound (or DMSO for control) to the reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP (at its Km concentration for the enzyme). Incubate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using a commercial detection kit (e.g., Kinase-Glo®). The kit's luciferase enzyme uses the remaining ATP to produce light.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

Thet[1][2][3]riazolo[4,3-b]pyridazine scaffold is a proven platform for developing potent and selective therapeutic agents. While derivatives like compounds 4g and 4q demonstrate the scaffold's utility in creating reversible inhibitors for diverse targets such as kinases and tubulin, the strategic introduction of a butynyl group in 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine opens a new frontier. This modification paves the way for developing covalent inhibitors with potentially enhanced potency and for creating chemical probes to de-orphan targets and elucidate mechanisms of action.

The hypothetical profile and experimental frameworks provided in this guide serve as a launchpad for researchers. The synthesis and evaluation of this specific derivative are critical next steps to unlock its full potential and further solidify the standing of the triazolopyridazine core as a truly privileged scaffold in modern drug discovery.

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
  • Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry.
  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity.
  • Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules.

  • Triazolopyridazines as kinase modulators.
  • Comparative Efficacy of 6-Methyl-triazolo[4,3-b]pyridazine Deriv
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Crystal structure of [1][2][3]triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain... Nature.

  • Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry.
  • Synthesis and anticonvulsant activity of a new 6-alkoxy-t[1][2][3]riazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry.

  • Triazoles: As Potential Bioactive Agents. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative Analysis of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As targeted protein degradation fundamentally reshapes drug discovery, the transition from traditional occupancy-driven inhibition to event-driven degradation requires rigorous validation. G protein-coupled receptor kinase 2 (GRK2) is a prime candidate for this modality. While traditional inhibitors like the highly selective 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine (CAS 24269-96-3) effectively block GRK2's kinase activity , they fail to address the protein's kinase-independent scaffolding functions that drive maladaptive signaling in heart failure and oncology.

This guide provides a comprehensive comparative analysis of PROTACs engineered from the 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine warhead against traditional small-molecule alternatives.

Mechanistic Rationale: Inhibition vs. Degradation

The endogenous turnover of GRK2 is strictly regulated by the ubiquitin-proteasome system . Traditional inhibitors bind the ATP pocket but leave the physical protein intact, allowing GRK2 to continue scaffolding interactions with PI3K, MEK, and Gαq.

By converting the 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine scaffold into a PROTAC, we exploit the alkyne ether linkage at the 6-position as a highly efficient, solvent-exposed exit vector. This allows the attachment of PEG or alkyl linkers to E3 ligase recruiters (such as VHL or CRBN) without disrupting the critical hydrogen bonds formed by the triazole nitrogens in the kinase hinge region . The resulting ternary complex drives polyubiquitination, leading to complete target depletion and extended pharmacodynamic efficacy that outlasts the compound's pharmacokinetic half-life .

Mechanistic_Pathway cluster_0 Traditional Kinase Inhibition cluster_1 PROTAC-Mediated Degradation GPCR Active GPCR GRK2_Inh Inhibited GRK2 (Kinase-Dead) GPCR->GRK2_Inh Recruits Inhibitor Triazolo-pyridazine Inhibitor Inhibitor->GRK2_Inh Binds Scaffold Scaffolding Active (Off-Target Effects) GRK2_Inh->Scaffold Maintains PROTAC Triazolo-PROTAC Ternary Ternary Complex (GRK2-PROTAC-E3) PROTAC->Ternary Induces Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation Targets to Rescue Complete GPCR Resensitization Degradation->Rescue Results in

Figure 1: Mechanistic divergence between traditional GRK2 inhibition and PROTAC-mediated degradation.

Quantitative Efficacy Comparison

To objectively evaluate performance, we benchmark the triazolo[4,3-b]pyridazine-based PROTACs against their parent inhibitor and the industry-standard GRK2 inhibitor, CMPD101. The data below summarizes binding affinity ( Kd​ ), degradation concentration 50% ( DC50​ ), maximum degradation ( Dmax​ ), and functional blockade.

Compound ModalityTarget Affinity ( Kd​ )Degradation ( DC50​ )Max Degradation ( Dmax​ )Scaffolding BlockadeHook Effect Observed
Parent Inhibitor (6-(But-2-yn-1-yloxy)-triazolo...)45 nMN/AN/ANoN/A
CMPD101 (Standard Inhibitor)15 nMN/AN/ANoN/A
Triazolo-PROTAC-VHL (VHL Recruiter)62 nM12 nM94%Yes Yes (>1 µM)
Triazolo-PROTAC-CRBN (CRBN Recruiter)58 nM8 nM98%Yes Yes (>0.5 µM)

Key Takeaway: While PROTACs exhibit a slightly reduced binary binding affinity ( Kd​ ) due to the steric bulk of the linker-E3 ligand, their event-driven pharmacology yields sub-10 nM efficacy ( DC50​ ). Furthermore, only the PROTAC modalities successfully abolish the kinase-independent scaffolding functions.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that all degradation assays be designed as self-validating systems. A reduction in protein signal is meaningless without proving it is mechanistically driven by the ubiquitin-proteasome system rather than off-target cytotoxicity.

Workflow Culture Cell Culture (HEK293T) Treat PROTAC Treatment (0.1 - 1000 nM) Culture->Treat Validate Mechanistic Controls (+MG132 / +MLN4924) Treat->Validate Parallel Lysis Cell Lysis & Extraction Treat->Lysis Validate->Lysis WB Western Blot (GRK2 Quantitation) Lysis->WB DC50/Dmax BRET NanoBRET (Ternary Kinetics) Lysis->BRET Binding

Figure 2: Self-validating experimental workflow for GRK2 PROTAC efficacy and mechanism.

Protocol 1: Live-Cell NanoBRET Ternary Complex Assay

Causality: We utilize NanoBRET rather than simple co-immunoprecipitation because ternary complex formation is highly transient. Co-IP often destroys weak E3-target interactions during lysis, whereas NanoBRET allows real-time kinetic monitoring in living cells.

  • Transfection: Co-transfect HEK293T cells with NanoLuc-tagged GRK2 (donor) and HaloTag-VHL/CRBN (acceptor).

  • Labeling: After 24 hours, incubate cells with HaloTag NanoBRET 618 Ligand (100 nM) for 2 hours.

  • PROTAC Dosing: Treat cells with a 10-point titration of the Triazolo-PROTAC (0.1 nM to 10 µM).

    • Critical Insight: You must dose up to 10 µM to capture the characteristic "hook effect" (prozone effect). If the BRET signal does not decrease at supramaximal doses (where binary complexes outcompete ternary formation), the interaction is likely non-specific.

  • Detection: Add furimazine substrate and immediately read dual-wavelength luminescence (460 nm and 618 nm) over a 4-hour kinetic window.

Protocol 2: In Vitro Target Degradation Assay (Western Blot)

Causality: To prove that the loss of GRK2 is exclusively mediated by the targeted degradation machinery, we must employ parallel rescue controls using proteasome and neddylation inhibitors.

  • Cell Preparation: Seed target cells (e.g., HEK293T or primary cardiomyocytes) at 3×105 cells/well in 6-well plates.

  • Mechanistic Rescue Controls: Pre-incubate designated control wells with either 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition.

    • Critical Insight: MLN4924 prevents the activation of Cullin-RING ligases. If GRK2 levels are rescued by MLN4924, it confirms the PROTAC operates specifically via Cullin-dependent E3 ligase recruitment.

  • PROTAC Treatment: Treat cells with the Triazolo-PROTAC at the established DC50​ concentration for 18 hours.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of total protein via SDS-PAGE. Probe with anti-GRK2 primary antibody and normalize against a robust loading control (e.g., Vinculin or GAPDH).

  • Quantification: Calculate Dmax​ by normalizing the densitometry of PROTAC-treated bands against the DMSO vehicle control.

Conclusion

The evolution of the 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine scaffold from a traditional kinase inhibitor to a PROTAC degrader represents a massive leap in GPCR pharmacology. By enforcing the complete destruction of GRK2, this modality bypasses the limitations of competitive inhibition, eliminates pathological scaffolding functions, and provides a superior therapeutic index driven by catalytic target turnover.

References

  • "Cardiotonic agent comprising grk inhibitor.
  • Penela, P., et al. "Degradation of the G protein-coupled receptor kinase 2 by the proteasome pathway." Journal of Biological Chemistry.[Link]

  • Pan, Z., et al. "Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study." Scientific Reports.[Link]

  • Mares, A., et al. "Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2." Communications Biology.[Link]

Safety Operating Guide

6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the scale-up and high-throughput screening of nitrogen-rich heterocyclic alkynes, I recognize that handling highly specialized scaffolds like 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine requires more than a basic Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule’s reactivity profile and a self-validating waste management protocol to ensure absolute regulatory compliance and laboratory safety.

This guide provides field-proven, step-by-step procedures for the operational handling and EPA-compliant disposal of this compound, designed to build deep trust through rigorous scientific causality.

Mechanistic Safety Assessment & Chemical Profile

To design a safe disposal protocol, we must first understand the causality behind the molecule's hazards. The structural motif of 6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine presents two primary chemical disposal challenges:

  • The[1,2,4]Triazolo[4,3-b]pyridazine Core (Nitrogen-Rich Heterocycle): This fused bicyclic system contains four nitrogen atoms within a highly compact framework. Causality: Combusting this material in standard, low-temperature environments or open air generates highly toxic nitrogen oxide (NOx) gases. Therefore, standard biological waste autoclaving or drain disposal is strictly prohibited. It must be processed by a licensed facility utilizing high-temperature incineration equipped with catalytic NOx scrubbers[1].

  • The But-2-yn-1-yloxy Moiety (Internal Alkyne): This functional group features an internal alkyne adjacent to an electron-rich ether oxygen. Causality: While internal alkynes do not form the highly explosive heavy-metal acetylides characteristic of terminal alkynes, this specific enol-ether-like electronic environment makes the triple bond susceptible to exothermic oxidative cleavage. Introducing this waste into a carboy containing trace strong oxidizers (e.g., concentrated peroxides, nitric acid, or permanganate) can initiate a runaway thermal event.

Operational Handling & Experimental Workflow

Every protocol described here operates as a self-validating system . By building physical checkpoints into your workflow, you inherently prevent downstream disposal hazards.

Protocol A: Preparation and Self-Validating Dissolution
  • Gravimetric Transfer: Weigh the solid compound exclusively within a certified Class II Biological Safety Cabinet (BSC) or ductless fume hood. Causality: This mitigates the inhalation risk of fine, biologically active particulates and complies with the2[2].

  • Primary Dissolution: Reconstitute the solid in a chemically compatible, dry solvent (e.g., anhydrous DMSO or Methanol) before introducing it to biological matrices.

  • Self-Validation Check: Invert the sealed vial and visually inspect it against a light source. The absolute absence of suspended micro-particles validates that the compound is fully solvated. Causality: Ensuring 100% dissolution neutralizes the risk of dry-powder aerosolization during subsequent waste consolidation[3].

Workflow A 1. Compound Retrieval (Fume Hood / BSC) B 2. Gravimetric Transfer & Dissolution A->B C 3. Visual Validation (Ensure 100% Solubilized) B->C D 4. Experimental Execution C->D E Liquid Waste (HDPE Carboy) D->E Spent Solutions F Solid Waste (Contaminated Consumables) D->F Vials/Tips G EPA-Compliant Incineration (NOx Scrubbing) E->G F->G

Workflow for handling, segregation, and disposal of triazolopyridazine derivatives.

Quantitative Data & Regulatory Thresholds

To maintain compliance with federal guidelines, laboratories must track quantitative waste thresholds. The table below summarizes the critical regulatory parameters for managing this chemical waste stream.

ParameterQuantitative Threshold / CharacteristicOperational & Disposal Strategy
VSQG Accumulation Limit ≤ 100 kg/month (Total hazardous waste)Monitor monthly waste generation to maintain exemption status under 4[4].
Episodic Event Limit 1 planned + 1 unplanned event / yearNotify EPA within 72 hours if a large spill exceeds normal generation limits[5].
Incineration Temperature > 1,000 °C (Commercial standard)Required to fully oxidize the N4-heterocycle and prevent toxic NOx emissions[1].
Storage Time Limit (SQG) ≤ 180 daysEnsure waste carboys are shipped to a TSDF before the 180-day accumulation limit expires[4].

Comprehensive Disposal Protocols

Protocol B: Waste Segregation and EPA-Compliant Disposal
  • Quenching & Consolidation: Transfer spent assay solutions into designated High-Density Polyethylene (HDPE) waste carboys. Ensure the carboy is kept tightly closed unless actively receiving waste to prevent vapor release[5].

  • Chemical Segregation: Route the waste strictly based on the primary solvent used. Do not mix with strong acids, bases, or oxidizers.

  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list the constituents (e.g., "Non-Halogenated Organic Waste: DMSO 99%, Triazolopyridazine derivative <1%") and the exact accumulation start date[5].

  • Manifesting & Transport: For off-site disposal, prepare an6. The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

Segregation Source Triazolopyridazine Waste Stream Check Solvent Type? Source->Check Hal Halogenated (e.g., DCM) Check->Hal Yes NonHal Non-Halogenated (e.g., DMSO) Check->NonHal No Incinerator High-Temp Incineration (Licensed Facility) Hal->Incinerator NonHal->Incinerator

Logical decision tree for triazolopyridazine waste segregation and incineration routing.

Emergency Response & Spill Mitigation

In the event of a dry powder spill, do not dry sweep . Dry sweeping physically aerosolizes the active pharmaceutical ingredient (API), creating an immediate inhalation hazard.

Spill Response Protocol:

  • Evacuate personnel from the immediate vicinity and don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Gently cover the spilled powder with absorbent paper towels.

  • Lightly dampen the towels with a compatible solvent (e.g., ethanol or water) to suppress dust formation.

  • Carefully sweep the dampened mass using spark-proof tools into a sealed, labeled chemical waste bag[7].

  • Submit the sealed bag for high-temperature incineration as solid hazardous waste[8].

References

  • JA-7343 - Safety Data Sheet . Source: Combi-Blocks. 1

  • Safety Data Sheet - Angene Chemical . Source: Angene Chemical. 8

  • Material Safety Data Sheet - Cole-Parmer . Source: Cole-Parmer.7

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Source: Occupational Safety and Health Administration (OSHA). 2

  • Prudent Practices in the Laboratory - NCBI Bookshelf . Source: National Institutes of Health (NIH).3

  • 40 CFR 262.20 -- General requirements (Manifests) . Source: Electronic Code of Federal Regulations (eCFR). 6

  • 40 CFR 262.14 -- Conditions for exemption for a very small quantity generator . Source: Electronic Code of Federal Regulations (eCFR). 4

  • How to Manage Episodic Hazardous Waste[40 CFR 262] . Source: Environmental Resource Center. 5

Sources

A Senior Application Scientist's Guide to the Safe Handling of 6-(But-2-yn-1-yloxy)-triazolo[4,3-b]pyridazine

A Senior Application Scientist's Guide to the Safe Handling of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine, a molecule of interest in contemporary research. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Reactivity of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine

A thorough risk assessment begins with a structural deconstruction of the molecule to anticipate its potential hazards. This compound comprises a[1][2][3]triazolo[4,3-b]pyridazine core and a but-2-yn-1-yloxy side chain.

  • The But-2-yn-1-yloxy Side Chain: This functional group introduces two key potential hazards:

    • Alkyne Reactivity: Terminal alkynes, characterized by the C≡C-H bond, possess a weakly acidic proton.[7] In the presence of strong bases or certain metals, this proton can be abstracted to form a highly reactive acetylide, which can be explosive.[8] While the alkyne in our molecule is internal (a but-2-ynyl group), it is crucial to be aware of the general high reactivity of alkynes.[2][9][10] They are also flammable and should be handled with care.[10]

    • Ether Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[4][11] This is a significant and often underestimated laboratory hazard. The butynyloxy moiety falls into this category, necessitating specific storage and handling precautions.

Quantitative Hazard Summary for a Structurally Related Compound

The following table summarizes the hazard classifications for N-Methyl-N-[3-(3-methyl[1][2][3]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, which should be considered as potential hazards for 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine until specific data becomes available.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for N-Methyl-N-[3-(3-methyl[1][2][3]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The following is the minimum required PPE for handling 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to protect against splashes and potential irritants.[10][12] They must be worn at all times when handling the compound in liquid or solid form.

    • Face Shield: When handling larger quantities (greater than a few grams) or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[10][12]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or when working with solutions, consider double-gloving or using thicker, more robust gloves such as butyl rubber.[9][13] Always inspect gloves for tears or punctures before use.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and potential ignition sources.[8]

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[14]

PPE Donning and Doffing Workflow

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEDon_LabCoat1. Don Lab CoatDon_Goggles2. Don Goggles/Face ShieldDon_Gloves3. Don GlovesDoff_Gloves1. Doff GlovesDon_Gloves->Doff_GlovesPerform WorkDoff_Goggles2. Doff Goggles/Face ShieldDoff_LabCoat3. Doff Lab CoatEndExit LabDoff_LabCoat->EndStartEnter LabStart->Don_LabCoat

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and dark place to minimize the risk of peroxide formation.[11] A designated, well-ventilated cabinet for reactive chemicals is ideal. Keep the container tightly sealed.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and metals that could catalyze alkyne decomposition.[8]

Weighing and Solution Preparation
  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust.[8]

  • Static Control: Take precautions against static discharge, which can be an ignition source for fine powders.[6]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly and with stirring to ensure controlled dissolution.

Reaction Setup and Execution
  • Inert Atmosphere: For reactions sensitive to air or moisture, or those involving reactive intermediates, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Be mindful of potential exotherms, especially when scaling up reactions. Use an appropriate cooling bath as needed.

  • Monitoring: Never leave a reaction unattended.[3] Regularly monitor the reaction for any unexpected changes in color, temperature, or pressure.

Disposal Plan: Responsible Waste Management

Proper disposal of 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Dedicated Waste Streams: Establish dedicated and clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weighing paper, and other solid materials.

    • Liquid Waste (Organic): Unused solutions and reaction mixtures.

    • Liquid Waste (Aqueous): Aqueous washes from workups.

    • Sharps: Contaminated needles, syringes, and glassware.

Quenching of Reactive Waste
  • Reaction Mixtures: Before disposal, any unreacted 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine in reaction mixtures should be carefully quenched. A suitable quenching agent will depend on the specific reaction conditions but could include a mild proton source to neutralize any potential acetylides. Always perform quenching procedures in a fume hood and with appropriate cooling.

Final Disposal
  • Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name of the compound and any solvents or reagents present.[15]

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[16][17] This typically involves collection by an environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Never dispose of this compound or its waste down the drain. [16]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with 6-(But-2-yn-1-yloxy)-[1][2][3]triazolo[4,3-b]pyridazine, fostering a secure and productive research environment.

References

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  • University of Alabama in Huntsville.
  • BenchChem. A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Trost, B. M. (2014). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. The Journal of Organic Chemistry, 79(13), 5465-5483.
  • S
  • BenchChem.
  • BenchChem. Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer.
  • SYC Cylinders.
  • Fisher Scientific. (2023). N-Methyl-N-[3-(3-methyl[1][2][3]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Safety Data Sheet.

  • University of St Andrews. (2024). Ethers Health & Safety.
  • Princeton University Environmental Health and Safety. Appendix I - Hazards Of Functional Groups.
  • Massachusetts Institute of Technology. procedure for disposing of hazardous waste.
  • Khan, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104630.
  • AquaPhoenix Scientific. (2015).
  • BOC Gases. Acetylene safety.
  • Jungheinrich Profishop. (2021).
  • Wikipedia. Triazolopyridine.
  • nexAir. Acetylene Safety Tips: Handling and Storage Best Practices.
  • Linde.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

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